Product packaging for Asukamycin(Cat. No.:CAS No. 61116-33-4)

Asukamycin

Cat. No.: B1667649
CAS No.: 61116-33-4
M. Wt: 546.6 g/mol
InChI Key: SSHVAUUEPNULMP-JHWDTTIQSA-N
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Description

Asukamycin is a polyketide that is a member of the manumycin family of antibiotics and exhibits strong antibacterial, antifungal, and antineoplastic activities. Isolated from from the actinomycete bacterium Streptomyces nodosus subsp. asukaensis. It has a role as an antibacterial agent, an antifungal agent, an antimicrobial agent, an antineoplastic agent and a bacterial metabolite. It is an enamide, an epoxide, an organic heterobicyclic compound, a polyketide, a tertiary alcohol and a secondary carboxamide. It is functionally related to a 4-hydroxyprotothis compound.
This compound has been reported in Streptomyces, Streptomyces nodosus, and Apis cerana with data available.
produced by Streptomyces nodosus asukaensis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N2O7 B1667649 Asukamycin CAS No. 61116-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHVAUUEPNULMP-JHWDTTIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318456
Record name Asukamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61116-33-4
Record name Asukamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61116-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asukamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061116334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asukamycin
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URL https://comptox.epa.gov/dashboard/DTXSID401318456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Asukamycin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Asukamycin, a polyketide natural product from Streptomyces nodosus subsp. asukaensis, has long been recognized for its antibiotic properties.[1][2][3] More recent investigations have unveiled a sophisticated anti-neoplastic mechanism of action, positioning this compound as a subject of significant interest in oncology and drug development.[4] This document provides a detailed examination of this compound's core mechanism, which functions through a "molecular glue" paradigm.[5][6] It covalently modifies the E3 ligase UBR7, inducing a novel protein-protein interaction with the tumor suppressor p53, thereby activating p53-mediated transcriptional programs and inducing cell death.[5][7] This guide consolidates key quantitative data, details the experimental protocols used to elucidate this mechanism, and presents visual diagrams of the critical pathways and workflows.

Core Mechanism of Action: A Molecular Glue

The primary anti-cancer mechanism of this compound is not based on conventional enzyme inhibition but on inducing the formation of a ternary complex between two proteins that do not typically interact.[5] This "molecular glue" activity is initiated by the covalent binding of this compound to its primary cellular target.

Covalent Targeting of UBR7 E3 Ligase

Using advanced chemoproteomic techniques, specifically Activity-Based Protein Profiling (ABPP), the E3 ligase UBR7 has been identified as a primary, direct target of this compound in breast cancer cells.[5][6] this compound possesses multiple electrophilic sites, including two polyunsaturated amide side chains and an epoxyketone moiety, which can react with nucleophilic amino acid residues on proteins.[5][6][8] The key interaction occurs at Cysteine 374 (C374) of UBR7, where this compound forms a covalent bond.[5] The importance of this specific residue was confirmed through site-directed mutagenesis; a C374A mutation in UBR7 abrogates the downstream effects of this compound.[5]

Induced Neo-Interaction with p53

Upon binding to UBR7, the this compound-UBR7 complex acts as a new molecular surface that recruits the tumor suppressor protein p53 (TP53) as a neo-substrate.[5][7] This induced proximity "glues" p53 to UBR7, forming a stable UBR7-Asukamycin-p53 ternary complex.[5] This novel interaction is the central event in this compound's mechanism, leading to a gain-of-function for the complex that results in the activation of p53's transcriptional capabilities.[5][7]

Activation of the p53 Signaling Pathway

The formation of the ternary complex activates p53, leading to enhanced binding to its DNA consensus sequence.[5][7] This triggers the transcription of canonical p53 target genes involved in cell cycle arrest, senescence, and apoptosis.[5] Key upregulated transcriptional targets include:

  • CDKN1A (p21) : A critical cell cycle inhibitor.[5]

  • TP53AIP1 : A pro-apoptotic protein.[5][7]

  • GADD45A, GADD45B : DNA damage-inducible genes.[5]

  • PMAIP1 (Noxa) : A BH3-only member of the Bcl-2 family that promotes apoptosis.[5]

The anti-proliferative effects of this compound are critically dependent on both UBR7 and p53, as knockdown of either protein confers resistance to the compound's activity.[5]

Asukamycin_Mechanism This compound This compound UBR7_Asuka UBR7-Asukamycin Complex This compound->UBR7_Asuka Covalent binding to C374 UBR7 E3 Ligase UBR7 (Inactive) p53_inactive p53 (Inactive) Ternary_Complex UBR7-Asukamycin-p53 Ternary Complex p53_inactive->Ternary_Complex Recruitment p53_active p53 Transcriptional Activation Ternary_Complex->p53_active Transcription Transcription of Target Genes (CDKN1A, TP53AIP1, etc.) p53_active->Transcription Apoptosis Anti-proliferative Effects & Apoptosis Transcription->Apoptosis

Figure 1: this compound's molecular glue mechanism of action.

Quantitative Analysis of Bioactivity

This compound exhibits broad anti-proliferative activity across a wide range of cancer cell lines. The tables below summarize the key quantitative metrics reported in the literature.

Table 1: Growth Inhibition (GI₅₀) of this compound in Various Cancer Types

The GI₅₀ is the concentration of a drug that causes 50% inhibition of cell growth. Data is derived from a screen of 250 cancer cell lines.

Cancer Tissue of OriginNumber of Cell LinesMedian GI₅₀ (µM)GI₅₀ Range (µM)
Breast Cancer19~1.00.1 - >10
Colorectal Cancer28~2.50.5 - >30
Lung CancerNot Specified~1.50.08 - >30
Bone Cancer3~5.01.0 - >10
Bladder Cancer2~3.02.0 - 4.0
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound

The IC₅₀ is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Cell Line TypeAssayIC₅₀ (µM)Reference
Various Tumor Cell LinesCell Growth Inhibition1 - 5[4]
231MFP (Breast Cancer)Cell Proliferation~10[5]

Key Experimental Protocols

The elucidation of this compound's mechanism relied on several key experimental approaches. Detailed methodologies are provided below.

Target Identification via IsoTOP-ABPP

Activity-Based Protein Profiling (ABPP) was used in a competitive format to identify the covalent targets of this compound.

  • Objective: To identify cysteine residues that are covalently modified by this compound across the proteome.

  • Protocol:

    • Cell Culture and Treatment: 231MFP triple-negative breast cancer cells are cultured to ~80% confluency. One cohort is treated with a vehicle control (DMSO), and the other is treated with 10 µM this compound for 3 hours.[5]

    • Cell Lysis: Cells are harvested and lysed in PBS via probe sonication. Protein concentration is quantified using a BCA assay.

    • Probe Labeling: Proteomes are labeled with 100 µM of a broad-spectrum cysteine-reactive probe, iodoacetamide-alkyne (IA-alkyne), for 1 hour at room temperature. This probe labels cysteines that were not previously blocked by this compound.[5]

    • Click Chemistry: A reporter tag (e.g., TEV-biotin-azide) is attached to the alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    • Protein Enrichment and Digestion: Biotin-tagged proteins are enriched using streptavidin beads. Proteins are digested on-bead with trypsin.

    • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites. Sites showing a significant reduction in IA-alkyne labeling in the this compound-treated sample are identified as direct targets.

ABPP_Workflow start 231MFP Cells treat_dmso Treat with DMSO (Control) start->treat_dmso treat_asuka Treat with This compound start->treat_asuka lyse1 Harvest & Lyse treat_dmso->lyse1 lyse2 Harvest & Lyse treat_asuka->lyse2 probe1 Label with IA-Alkyne Probe lyse1->probe1 probe2 Label with IA-Alkyne Probe lyse2->probe2 click1 Click Chemistry (Add Biotin Tag) probe1->click1 click2 Click Chemistry (Add Biotin Tag) probe2->click2 enrich1 Enrich & Digest click1->enrich1 enrich2 Enrich & Digest click2->enrich2 ms LC-MS/MS Analysis enrich1->ms enrich2->ms result Identify Sites with Reduced Labeling (e.g., UBR7 C374) ms->result

Figure 2: Workflow for identifying this compound targets via ABPP.

Validation of Molecular Glue Interactions via Pulldown-MS

To identify the neo-substrates recruited by the UBR7-Asukamycin complex, affinity purification was coupled with mass spectrometry.

  • Objective: To identify proteins that interact with UBR7 only in the presence of this compound.

  • Protocol:

    • Cell Line Generation: 231MFP cells are engineered to stably overexpress FLAG-tagged UBR7 (or FLAG-GFP as a control).[5]

    • Treatment: Cells are treated with either vehicle (DMSO) or this compound (10 µM) for 3 hours.

    • Lysis and Immunoprecipitation: Cells are lysed, and the FLAG-tagged protein is immunoprecipitated using anti-FLAG antibody-conjugated beads.

    • Washing and Elution: The beads are washed extensively to remove non-specific binders. The protein complexes are then eluted.

    • Proteomic Analysis: The eluted proteins are identified and quantified by LC-MS/MS. Proteins that are significantly enriched in the FLAG-UBR7 pulldown from this compound-treated cells compared to all controls are identified as molecular glue partners.[5]

    • Western Blot Validation: The interaction with top candidates (e.g., p53, PRKDC) is confirmed by Western blotting the eluates from the pulldown experiment.[5]

Pulldown_Workflow start Cells Expressing FLAG-UBR7 treat_dmso Treat with DMSO start->treat_dmso treat_asuka Treat with This compound start->treat_asuka lyse1 Lyse & IP with anti-FLAG treat_dmso->lyse1 lyse2 Lyse & IP with anti-FLAG treat_asuka->lyse2 ms Elute & Analyze by LC-MS/MS lyse1->ms lyse2->ms compare Compare Protein Enrichment ms->compare result Identify this compound-Dependent Interactors (e.g., p53) compare->result

Figure 3: Workflow for identifying molecular glue partners.

p53 Luciferase Reporter Assay

This assay was used to functionally validate the activation of p53's transcriptional activity.

  • Objective: To quantify the effect of this compound on the transcriptional activity of p53.

  • Protocol:

    • Cell Transfection: HEK293T cells (with UBR7 knockdown) are co-transfected with constructs for a p53-responsive firefly luciferase reporter, a Renilla luciferase control plasmid, and either wild-type UBR7 or the C374A mutant UBR7.[5][7]

    • Treatment: Transfected cells are treated with vehicle (DMSO), this compound, or a positive control (e.g., doxorubicin) for 6 hours.[7]

    • Cell Lysis and Luminescence Reading: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a dual-luciferase reporter assay system.

    • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The fold change in p53 reporter activity is calculated relative to the vehicle-treated control.[7]

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of a covalent molecular glue. By covalently modifying UBR7 at C374, it induces a gain-of-function ternary complex with the tumor suppressor p53, leading to the activation of p53 signaling and cancer cell death.[5] This novel mechanism bypasses the need for direct inhibition and highlights a promising strategy for targeting proteins that have historically been considered "undruggable." The discovery of this compound's mode of action underscores the potential of using chemoproteomic platforms to uncover new functionalities in natural products and provides a framework for the rational design of new molecular glue therapeutics.[5][6] Further structural studies of the UBR7-Asukamycin-p53 complex will be crucial for understanding the precise biochemical interactions that underpin this molecular glue activity and for guiding future drug development efforts.[6]

References

Asukamycin: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asukamycin is a polyketide antibiotic belonging to the manumycin family, first isolated from the actinomycete Streptomyces nodosus subsp. asukaensis.[1][2] Structurally, it is characterized by a central six-membered mC7N ring, an upper unsaturated chain, and a lower unsaturated chain terminating in a five-membered C5N unit.[1] While initially recognized for its antimicrobial properties, recent research has unveiled potent antineoplastic activities, positioning this compound as a compound of significant interest for therapeutic development.[3][4] This document provides a comprehensive overview of the biological activities of this compound, detailing its antimicrobial and anticancer effects, mechanisms of action, and the experimental protocols used for its characterization.

Antimicrobial Activity

This compound exhibits inhibitory activity against a range of Gram-positive bacteria and certain fungi.[2][5] While the precise antimicrobial mechanism of this compound is not explicitly detailed in recent literature, which has largely focused on its anticancer properties, members of the manumycin family are known to function as inhibitors of prokaryotic protein synthesis.[6][7] This inhibition is a common mechanism for antibiotics targeting bacteria, as it disrupts essential cellular processes, leading to bacteriostatic or bactericidal effects.[7]

Antimicrobial Spectrum & Efficacy

The quantitative antimicrobial activity of this compound is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[8]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Organism Type Organism MIC (mcg/mL) Citation(s)
Gram-positive Bacteria Various 0.78 - 12.5 [5]
Gram-positive Bacteria Nocardia asteroides Not specified [2][9]

| Fungus | Trichophyton mentagrophytes | 25 |[5] |

Anticancer Activity

A significant body of research has demonstrated this compound's potent antineoplastic (anticancer) activity across a broad range of human tumor cell lines.[8][10] Its cytotoxicity is observed at low micromolar concentrations, comparable to other members of the manumycin family.

Anticancer Spectrum & Efficacy

The anticancer efficacy of this compound is quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, representing the concentration of the drug required to inhibit cell growth or viability by 50%.

Table 2: In Vitro Anticancer Activity of this compound (IC50 / GI50)

Cell Line Type Number of Cell Lines Concentration Range (µM) Citation(s)
Various Human Tumor 5 1 - 5 [10]
Various Human Tumor 250 0.08 - >30 [8]

| Breast Cancer (TNBC) | 19 | 5.7 - 16 |[8] |

Mechanism of Action

This compound exerts its biological effects through distinct mechanisms in prokaryotic and eukaryotic cells. Its anticancer mechanism, in particular, has been elucidated in significant detail.

Antimicrobial Mechanism (Postulated)

While not definitively confirmed for this compound itself, antibiotics that inhibit protein synthesis typically act on the bacterial ribosome (70S), which is structurally different from the eukaryotic ribosome (80S). These inhibitors can interfere with various stages of translation, including the initiation, elongation, or termination of the polypeptide chain, ultimately halting the production of essential proteins required for bacterial survival.[7]

Anticancer Mechanism I: The Molecular Glue

Recent breakthroughs have identified this compound as a "molecular glue."[8][11] It functions by inducing a novel protein-protein interaction that is detrimental to cancer cells.

  • Target Binding : this compound covalently binds to a specific cysteine residue (C374) on the E3 ubiquitin ligase UBR7.[8]

  • Neo-Substrate Recruitment : This this compound-UBR7 complex creates a new binding surface that recruits the tumor suppressor protein p53 (TP53).[8][12]

  • p53 Activation : The formation of this ternary complex (UBR7-Asukamycin-p53) leads to the transcriptional activation of p53.[8][12]

  • Cell Death : Activated p53 upregulates the expression of target genes involved in apoptosis and cell cycle arrest (e.g., GADD45A, PMAIP1, DDIT4), ultimately leading to cancer cell death.[8]

G cluster_0 cluster_1 cluster_2 This compound This compound Complex Ternary Complex (UBR7-Asukamycin-p53) This compound->Complex UBR7 E3 Ligase UBR7 UBR7->Complex p53 Tumor Suppressor p53 p53->Complex Activation p53 Transcriptional Activation Complex->Activation Induces Death Cancer Cell Death Activation->Death Leads to

This compound's molecular glue mechanism.
Anticancer Mechanism II: Apoptosis Induction via p38 MAPK

Independent studies have also shown that this compound's cytotoxicity involves the activation of specific signaling pathways that culminate in programmed cell death (apoptosis).[10]

  • p38 MAPK Activation : this compound treatment leads to the activation of the p38 mitogen-activated protein kinase (MAPK).

  • Caspase Cascade : This is followed by the activation of initiator caspase-8 and executioner caspase-3.

  • Apoptosis : The activation of this caspase cascade executes the apoptotic program, leading to cell death. This effect can be diminished by specific p38 MAPK inhibitors.[10]

G This compound This compound p38 p38 MAPK Activation This compound->p38 Casp8 Caspase-8 Activation p38->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis induction pathway by this compound.

Experimental Protocols

The following are generalized protocols for key assays used to determine the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines or microbial strains.

Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.[9][11][13]

  • Reagent Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.[9]

    • Grow the test bacterial strain in the broth to a logarithmic phase and adjust its turbidity to a 0.5 McFarland standard.[8] This corresponds to approximately 1-2 × 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum size (typically 5 × 10⁵ CFU/mL).

  • Plate Preparation :

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[9]

    • Add 100 µL of the 2x this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.[9] Discard 100 µL from the last dilution column.

  • Inoculation and Incubation :

    • Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial suspension.[9] Include a growth control well containing no antibiotic.

    • Incubate the plate at 37°C for 16-20 hours.[8]

  • Data Analysis :

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[8]

Protocol: MTT Assay for Cell Viability (IC50 Determination)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability following treatment with this compound.[5][10][14]

  • Cell Plating :

    • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium.[10] Allow cells to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[15]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10][14]

  • Solubilization and Measurement :

    • Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or acidified isopropanol) to each well to dissolve the formazan crystals.[10][14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[14]

  • Data Analysis :

    • Subtract the background absorbance from a media-only well.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Workflow: Target Identification via Chemoproteomics

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the direct cellular targets of covalent inhibitors like this compound.[8][12]

G A 1. Cell Treatment Treat cancer cells with this compound or vehicle control (DMSO). B 2. Cell Lysis Harvest and lyse cells to create proteome extracts. A->B C 3. Probe Incubation Incubate proteomes with a broad-spectrum cysteine-reactive probe. B->C D 4. Protein Separation Separate proteins by SDS-PAGE. C->D E 5. Proteomic Analysis Excise protein bands and digest into peptides. D->E F 6. Mass Spectrometry Analyze peptides by LC-MS/MS to quantify probe labeling. E->F G 7. Target Identification Identify proteins with reduced probe labeling in the this compound-treated sample. These are the direct targets. F->G

Workflow for this compound target identification.

Conclusion and Future Directions

This compound is a dual-action biological agent with both antimicrobial and potent anticancer activities. Its function as a molecular glue that activates the p53 tumor suppressor pathway represents a novel and exciting mechanism for cancer therapy. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating its specific antimicrobial mechanism, optimizing its structure for improved potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models.

References

Asukamycin: A Technical Guide on its Potential as an Antitumor Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Asukamycin, a polyketide natural product isolated from Streomyces nodosus subsp. asukaensis, has emerged as a promising candidate for antitumor drug development.[1] Initially recognized for its antimicrobial properties, recent research has illuminated its potent antineoplastic activities across a wide range of cancer cell lines.[2][3] This technical guide provides a comprehensive overview of this compound's antitumor potential, focusing on its novel mechanism of action, in vitro efficacy, and the experimental methodologies used to elucidate its effects. This compound operates as a "molecular glue," inducing a novel protein-protein interaction that activates tumor suppressor pathways, presenting a unique therapeutic strategy.[4][5] This document consolidates the current understanding of this compound to support further research and development in oncology.

Mechanism of Action

This compound exerts its antitumor effects through a multi-faceted mechanism, primarily by acting as a molecular glue to activate the p53 tumor suppressor pathway and by inducing apoptosis through caspase activation.

Molecular Glue-Mediated p53 Activation

The principal anticancer mechanism of this compound involves its function as a molecular glue that induces an interaction between the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53.[4][5]

  • Covalent Binding to UBR7: this compound possesses multiple electrophilic sites that allow it to form covalent bonds with nucleophilic amino acid residues on proteins.[4] Chemoproteomic studies have identified Cysteine 374 (C374) of UBR7 as a primary target.[4]

  • Formation of a Ternary Complex: The binding of this compound to UBR7 creates a novel interface that recruits and engages the tumor suppressor p53, forming a UBR7-asukamycin-p53 ternary complex.[4]

  • p53 Transcriptional Activation: This induced proximity stabilizes p53 and leads to the transcriptional activation of its downstream target genes, such as TP53AIP1, without causing DNA damage.[4]

  • Cell Death: The activation of the p53 pathway ultimately triggers apoptosis and cell death in cancer cells.[4][5]

Asukamycin_Molecular_Glue_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequence This compound This compound UBR7 E3 Ligase UBR7 (Target: Cys374) This compound->UBR7 Covalently binds Complex UBR7-Asukamycin-p53 Ternary Complex UBR7->Complex Forms complex with p53 p53 Tumor Suppressor p53 p53->Complex Activation p53 Transcriptional Activation Complex->Activation TargetGenes Induction of p53 Target Genes (e.g., TP53AIP1) Activation->TargetGenes Apoptosis Apoptosis / Cell Death TargetGenes->Apoptosis

Caption: this compound's molecular glue mechanism of action.

Induction of Apoptosis via Caspase Activation

Independent of its molecular glue activity, this compound also induces apoptosis through established signaling pathways. Its cytotoxicity is accompanied by the activation of initiator caspase-8 and executioner caspase-3.[2][3] This suggests that this compound can trigger the extrinsic apoptosis pathway.

Furthermore, the cytotoxic effects of this compound are diminished by the p38 mitogen-activated protein kinase (MAPK) inhibitor SB 202190, indicating that the p38 MAPK pathway is also involved in mediating its pro-apoptotic signals.[2][3]

Asukamycin_Apoptosis_Pathway This compound This compound p38 p38 MAPK Pathway This compound->p38 Caspase8 Caspase-8 Activation This compound->Caspase8 Apoptosis Apoptosis p38->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis Inhibitor SB 202190 (p38 Inhibitor) Inhibitor->p38 Inhibits

Caption: this compound-induced apoptosis signaling pathways.

In Vitro Antitumor Activity

This compound has demonstrated broad-spectrum antitumor activity across numerous cancer cell lines. Its efficacy is concentration-dependent, with growth inhibitory concentrations varying by cell type and genetic background.

Quantitative Data Summary

The tables below summarize the quantitative data on this compound's in vitro efficacy.

Table 1: General Antitumor Activity of this compound

Cell LinesAssay TypeMetricConcentration RangeReference
Five different tumor cell linesCell Growth InhibitionIC501 - 5 µM[2][3]
250 cancer cell lines (various origins)Growth InhibitionGI500.08 to >30 µM[4][6]

Table 2: Activity Against Breast Cancer Cell Lines

Cell Line SubtypeNumber of Cell LinesMetricConcentration RangeReference
Triple-Negative & Receptor Positive7GI50 (Sensitive)5.7 - 11.2 µM[4]
Triple-Negative & Receptor Positive9GI50 (Intermediate)13 - 16 µM[4]
Triple-Negative & Receptor Positive3GI50 (Refractory)>20 µM[4]

Table 3: Specific Efficacy in Triple-Negative Breast Cancer (TNBC) Models

Cell LineAssay TypeMetricConcentrationReference
231MFPProliferationEC5013.8 µM[4]
231MFPSurvival (serum-free)EC504.5 µM[4]
HCC38Proliferation & SurvivalEC50Not specified, but sensitive[4]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antitumor activity of this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50) or the effective concentration that causes a 50% response (EC50).

Methodology:

  • Cell Plating: Seed cancer cells in a 1536-well plate at a density of 250 cells/well in 5 µL of growth medium.[4][6]

  • Compound Treatment: Use an acoustic transfer instrument to add 15 nL of this compound (in DMSO) in a dose-response range (e.g., 0.01 µM to 30 µM).[4]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4][7]

  • Viability Measurement: Add 4 µL of 50% CellTiter-Glo® (Promega) reagent to each well.[4]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.

  • Analysis: Normalize the data to DMSO-treated controls and calculate GI50/EC50 values using non-linear regression analysis.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (1536-well plate) C 3. Add Compound to Wells A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Incubate (72 hours) C->D E 5. Add CellTiter-Glo® D->E F 6. Measure Luminescence E->F G 7. Calculate GI50 / EC50 F->G

Caption: Experimental workflow for a cell viability assay.

p53 Luciferase Reporter Assay

This assay quantifies the ability of this compound to induce the transcriptional activity of p53.

Methodology:

  • Cell Seeding: Seed HEK293T cells at 30,000 cells/well in 96-well plates.[4]

  • Transfection: After 24 hours, co-transfect cells with a p53-responsive luciferase reporter plasmid (e.g., pGL4.38[luc2P/p53 RE/Hygro]) and a Renilla luciferase control vector (e.g., pRL-TK) using a suitable transfection reagent like Lipofectamine 2000.[4]

  • Compound Treatment: After transfection, treat the cells with DMSO (vehicle control) or this compound (e.g., 10 µM) for 6 hours.[4]

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the p53-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in this compound-treated cells to the vehicle control.[4]

Thermal Shift Assay

This protocol assesses the ability of this compound to stabilize the p53 protein, a common feature of small molecule binders.

Methodology:

  • Lysate Preparation: Prepare cell lysate from a relevant cell line (e.g., 231MFP breast cancer cells).[4][8]

  • Compound Treatment: Treat the cell lysate with either DMSO (vehicle) or this compound (e.g., 50 µM).[4][8]

  • Thermal Challenge: Aliquot the treated lysate and heat the samples to a range of temperatures (e.g., 42°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4][8]

  • Centrifugation: Centrifuge the samples to pellet aggregated proteins.

  • Western Blotting: Analyze the supernatant for soluble p53 protein levels using SDS-PAGE and Western blotting.[4][8]

  • Analysis: An increase in the amount of soluble p53 at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization.

Potential for Combination Therapy

The unique mechanism of action of this compound presents opportunities for synergistic combinations with other anticancer agents.[9] Its ability to activate p53 could be particularly effective in combination with therapies that induce cellular stress or DNA damage, potentially lowering the threshold for apoptosis.[9] Furthermore, combining this compound with agents that target other survival pathways could help overcome intrinsic or acquired resistance.[9] Future preclinical studies should explore these combinations to identify synergistic interactions that could translate into more effective clinical strategies.[9]

Conclusion and Future Directions

This compound is a compelling antitumor agent with a novel mechanism of action that distinguishes it from many conventional chemotherapeutics. By acting as a molecular glue to activate the p53 pathway, it leverages a key tumor suppressor function to induce cell death.[4] Its broad in vitro activity, particularly in challenging cancers like TNBC, underscores its therapeutic potential.[4]

Future research should focus on:

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in various preclinical animal models to establish its therapeutic window and efficacy.

  • Pharmacokinetics and Toxicology: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

  • Combination Studies: Systematically investigating synergistic combinations with targeted therapies and standard-of-care chemotherapeutics.[9]

The data presented in this guide strongly support the continued investigation of this compound as a potential first-in-class oncology therapeutic.

References

An In-depth Technical Guide on the Molecular Interactions of Asukamycin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of Asukamycin, a manumycin-family polyketide natural product. It details its mechanism of action as a molecular glue, presents quantitative data on its biological activities, and outlines the experimental protocols used to elucidate these interactions.

Core Molecular Interaction: A Covalent Molecular Glue

This compound's primary anticancer mechanism of action is functioning as a "molecular glue," a small molecule that induces and stabilizes interactions between proteins that do not typically interact.[1][2] It achieves this through a multi-covalent attachment strategy, leveraging its multiple electrophilic sites.[1][3]

The key interaction involves the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53.[1] this compound first covalently binds to a specific cysteine residue (C374) on UBR7.[1][3] This this compound-UBR7 complex then gains the ability to bind to p53, forming a ternary UBR7-Asukamycin-p53 complex.[1][3] This novel interaction stabilizes p53, enhances its thermal stability, and increases its ability to bind to its DNA consensus sequence.[1][4] The ultimate downstream effect is the activation of the p53 transcriptional pathway, leading to the upregulation of target genes that control cell cycle arrest and apoptosis, thereby exerting its antiproliferative effects, particularly in breast cancer cells.[1][3]

Asukamycin_Signaling_Pathway cluster_0 Molecular Glue Formation cluster_1 Functional Consequences This compound This compound Complex1 This compound-UBR7 (Covalent Complex) This compound->Complex1 Binds Cys374 UBR7 UBR7 (E3 Ligase) UBR7->Complex1 p53 p53 (Tumor Suppressor) TernaryComplex UBR7-Asukamycin-p53 (Ternary Complex) p53->TernaryComplex Complex1->TernaryComplex p53_stabilization p53 Stabilization & Increased Thermal Stability TernaryComplex->p53_stabilization p53_DNA_binding Enhanced p53 DNA Binding p53_stabilization->p53_DNA_binding p53_activation p53 Transcriptional Activation p53_DNA_binding->p53_activation Cell_death Anti-proliferative Effects & Cell Death p53_activation->Cell_death

Figure 1: this compound's molecular glue mechanism of action.

Quantitative Data on this compound Interactions

The biological activity and target engagement of this compound have been quantified through various assays. The following tables summarize key data points from studies on breast cancer cell lines.

Table 1: this compound Target Engagement and Assay Concentrations

Parameter Value Cell Line / System Notes Source
isoTOP-ABPP Concentration 10 µM 231MFP Breast Cancer Cells Used to identify UBR7 as a primary target. [1]
Thermal Shift Assay Conc. 50 µM 231MFP Cell Lysate Demonstrated increased thermal stability of p53. [4]
p53 DNA Binding Assay Conc. 50 µM 231MFP Cell Lysate Showed enhanced p53 binding to its consensus sequence. [4]

| Proteomics Analysis Conc. | 50 µM | 231MFP Breast Cancer Cells | Used for quantitative analysis of protein expression changes. |[1] |

Table 2: Antiproliferative Activity of this compound (GI₅₀ Values)

Cancer Type Cell Lines GI₅₀ Range (µM) Notes Source
Breast Cancer 19 lines tested 1 - 10 µM Shows broad activity across different breast cancer subtypes. [5]
Lung Cancer 73 lines tested ~1 - >10 µM Varied sensitivity observed. [5]
Colorectal Cancer 28 lines tested ~1 - >10 µM Varied sensitivity observed. [5]

| Pancreatic Cancer | 23 lines tested | ~1 - >10 µM | Varied sensitivity observed. |[5] |

Table 3: Upregulated p53 Transcriptional Targets upon this compound Treatment Data from quantitative proteomic analysis in 231MFP cells treated with 50 µM this compound for 12 hours.[1]

ProteinFunctionFold Change (>2)
GADD45A DNA damage response, cell cycle arrestSignificantly Upregulated
GADD45B Stress signaling, apoptosisSignificantly Upregulated
HMOX1 Heme catabolism, oxidative stress responseSignificantly Upregulated
ATF3 Transcription factor, stress responseSignificantly Upregulated
PMAIP1 (NOXA) Pro-apoptotic proteinSignificantly Upregulated
DDIT4 mTORC1 signaling inhibitorSignificantly Upregulated

Key Experimental Protocols

The identification and characterization of this compound's molecular interactions rely on advanced chemoproteomic and biochemical techniques.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This method is used to identify the direct covalent targets of this compound in a complex proteome.

  • Cell Culture and Treatment: 231MFP triple-negative breast cancer (TNBC) cells are cultured to ~80% confluency. One plate is treated with DMSO (vehicle control) and another with 10 µM this compound for 3 hours.[1]

  • Lysis and Proteome Preparation: Cells are harvested and lysed via probe sonication in phosphate-buffered saline (PBS). Protein concentration is quantified using a BCA assay.[1]

  • Probe Labeling: Proteomes are labeled with 100 µM of iodoacetamide-alkyne (IA-alkyne) probe for 1 hour at room temperature. This probe reacts with cysteine residues that were not engaged by this compound.[1][6]

  • Click Chemistry: The alkyne-labeled proteins are conjugated to an azide-biotin tag using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The control (DMSO-treated) proteome is tagged with a "light" biotin tag, while the this compound-treated proteome receives a "heavy" isotopically labeled tag.[6]

  • Enrichment and Digestion: The two proteomes are mixed, and biotin-tagged proteins are enriched using streptavidin beads. Proteins are digested on-bead with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides with a high light:heavy isotopic ratio represent cysteine residues that were covalently modified by this compound, preventing labeling by the IA-alkyne probe.[6]

isoTOP_ABPP_Workflow cluster_conditions Parallel Conditions start 231MFP Cells treatment Treatment (3h) start->treatment control Vehicle (DMSO) treatment->control drug 10 µM this compound treatment->drug lysis Cell Lysis & Proteome Isolation probe_labeling Labeling with IA-Alkyne Probe (1h) lysis->probe_labeling click_chem CuAAC Click Chemistry (Light vs. Heavy Biotin-Azide Tag) probe_labeling->click_chem enrichment Streptavidin Enrichment & Digestion click_chem->enrichment analysis LC-MS/MS Analysis enrichment->analysis result Identify Covalent Targets (High Light:Heavy Ratio) analysis->result control->lysis drug->lysis

Figure 2: Experimental workflow for isoTOP-ABPP.
In Vitro Thermal Shift Assay

This assay measures changes in the thermal stability of a target protein upon ligand binding.

  • Lysate Preparation: 231MFP cell lysate is prepared and treated with either DMSO (vehicle) or 50 µM this compound.[4]

  • Heating: Aliquots of the treated lysate are heated to a range of designated temperatures (e.g., 42°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]

  • Centrifugation: The samples are centrifuged to pellet aggregated, denatured proteins.

  • Western Blot Analysis: The supernatant, containing the soluble protein fraction, is analyzed by SDS-PAGE and Western blotting using an antibody specific for p53. An increase in the amount of soluble p53 at higher temperatures in the this compound-treated sample indicates thermal stabilization.[4]

p53 DNA Binding Assay

This assay quantifies the ability of p53 to bind to its specific DNA consensus sequence.

  • Lysate Preparation: 231MFP cell lysate is spiked with a source of p53 protein.[4]

  • Treatment: The lysate is treated with either DMSO (vehicle) or 50 µM this compound.[4]

  • Binding Reaction: The treated lysate is incubated with a 96-well plate coated with an oligonucleotide containing the p53 consensus DNA binding site.

  • Detection: A primary antibody specific to p53 is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Quantification: The binding is quantified by adding a chemiluminescent substrate and measuring the light output. Increased signal in the this compound-treated sample indicates enhanced DNA binding activity.[4]

References

An In-depth Technical Guide to the Initial Isolation and Characterization of Asukamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asukamycin is a member of the manumycin family of antibiotics, first isolated from the culture broth of Streptomyces nodosus subsp. asukaensis.[1] It exhibits potent activity against Gram-positive bacteria, including antibiotic-resistant strains, and has demonstrated notable anticoccidial and antitumor activities. Structurally, this compound is characterized by a central mC7N unit, a feature it shares with other manumycin-group antibiotics. However, it is distinguished by a unique mono-substituted cyclohexane ring. More recent research has elucidated its fascinating mode of action as a molecular glue, inducing protein-protein interactions.[2][3]

Physicochemical and Spectroscopic Characterization

The initial characterization of this compound established its fundamental chemical and physical properties. It is a yellow, crystalline substance soluble in methanol, ethanol, DMF, and DMSO, but insoluble in water and hexane.[4][5] There is a discrepancy in the initially reported empirical formula (C29H22N2O9) and the more recent, widely accepted formula (C31H34N2O7).[1] This guide will proceed with the latter, which is consistent with detailed structural elucidation studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC31H34N2O7[6]
Molecular Weight546.6 g/mol [6]
AppearanceYellow needles
SolubilitySoluble in DMSO, Methanol, Acetone, Ethanol, DMF[4][5]
Insoluble in Water, Hexane

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference
UV-Vis (Methanol) Absorption maxima are characteristic of phenolic compounds, with one band between 250-285 nm and a second between 320-380 nm.[7]
Infrared (IR) (KBr) Characteristic peaks for hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups are present.[5][8][9]
¹H NMR (CDCl₃) The presence of signals corresponding to aliphatic and olefinic protons, consistent with the proposed structure.[10][11]
¹³C NMR (CDCl₃) Signals confirm the presence of carbonyl carbons, olefinic carbons, and aliphatic carbons.[4][6]

Biological Activity

This compound was initially identified for its antimicrobial properties, particularly against Gram-positive bacteria. Subsequent studies have revealed a broader spectrum of biological activity, including significant cytotoxicity against various cancer cell lines.

Table 3: Antibacterial Spectrum of this compound (MIC, µg/mL)

Test OrganismMIC (µg/mL)Reference
Staphylococcus aureus FDA209 JC-10.78
Staphylococcus aureus FDA2093.12
Staphylococcus aureus FS-12776.25
Staphylococcus aureus KB-64**6.25
Staphylococcus albus12.5
Bacillus subtilis PCI 2193.12
Bacillus subtilis ATCC66336.25
Bacillus megaterium APF6.25
Bacillus anthracis12.5
Bacillus cereus T3.12
Bacillus agri12.5
Micrococcus luteus PCI10016.25
Micrococcus flavus 161.56
Corynebacterium paurometabolum1.56
Nocardia asteroides1.56
Mycobacterium smegmatis ATCC607>100
Escherichia coli NIHJ100
Klebsiella pneumoniae PCI602>100
Salmonella typhimurium>100
Shigella sonnei E-33>100
Pseudomonas aeruginosa P-3>100
resistant to penicillin
** resistant to tetracycline and erythromycin

Table 4: Antitumor Activity of this compound (IC₅₀, µM)

Cancer Cell LineIC₅₀ (µM)Reference
Various Tumor Cell Lines1 - 5[12]

Experimental Protocols

Fermentation of Streptomyces nodosus subsp. asukaensis**
  • Strain Maintenance and Inoculum Preparation: A culture of Streptomyces nodosus subsp. asukaensis is maintained on a suitable agar medium. For inoculum preparation, a loopful of spores is transferred to a seed medium and incubated.

  • Production Medium: A suitable production medium is prepared and sterilized.

  • Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a fermentor under controlled conditions of temperature, pH, and aeration for a specified period to allow for the production of this compound.

Isolation and Purification of this compound
  • Extraction: The fermentation broth is harvested and the mycelium is separated from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. This process is repeated multiple times to ensure complete extraction of this compound.

  • Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).[13][14]

  • Further Purification: Fractions containing this compound are pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.[4]

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving several key precursors and enzymatic steps. The central mC7N unit is derived from the shikimate pathway, while the polyketide side chains are assembled from various starter and extender units.

Asukamycin_Biosynthesis Shikimic_Acid Shikimic Acid 3_4_AHBA 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA) Shikimic_Acid->3_4_AHBA asuA genes Protothis compound Protothis compound 3_4_AHBA->Protothis compound asuC genes, Lower Polyketide Chain Assembly Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Cyclohexanecarboxylic_Acid->Protothis compound asuB genes, Upper Polyketide Chain Assembly Malonyl_CoA Malonyl-CoA Malonyl_CoA->Protothis compound 5_Aminolevulinic_Acid 5-Aminolevulinic Acid 5_Aminolevulinic_Acid->Protothis compound asuD genes, C5N Unit Formation This compound This compound Protothis compound->this compound asuE genes, Oxygenation

Caption: Proposed biosynthetic pathway of this compound.

This compound as a Molecular Glue

This compound functions as a molecular glue, inducing the interaction between two proteins that do not normally associate. This has been demonstrated with the E3 ligase UBR7 and the tumor suppressor protein p53.

Asukamycin_Molecular_Glue cluster_0 Without this compound cluster_1 With this compound UBR7_unbound UBR7 UBR7_bound UBR7 p53_unbound p53 p53_bound p53 This compound This compound This compound->p53_bound UBR7_bound->this compound

Caption: Mechanism of this compound as a molecular glue.

Conclusion

The initial isolation and characterization of this compound laid the foundation for understanding its potential as a therapeutic agent. Its potent antibacterial activity, coupled with its more recently discovered antitumor properties and unique mode of action, make it a subject of ongoing research and development. This guide provides a consolidated resource for scientists and researchers interested in this promising natural product.

References

Methodological & Application

Production of Asukamycin: Fermentation and Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asukamycin is a polyketide antibiotic belonging to the manumycin family, produced by the bacterium Streptomyces nodosus subsp. asukaensis.[1][2][3][4] It exhibits a range of biological activities, including antibacterial, antifungal, and antineoplastic properties.[1][3][5] This document provides detailed application notes and protocols for the fermentation of Streptomyces nodosus subsp. asukaensis to produce this compound, followed by its extraction and purification from the fermentation broth. The protocols are compiled from established scientific literature to aid researchers in the efficient production and isolation of this promising bioactive compound.

Fermentation Protocol

The production of this compound is achieved through a two-stage fermentation process involving a seed culture to generate sufficient biomass, followed by a production culture where the synthesis of the antibiotic occurs. Genetic engineering of the producing strain, specifically the overexpression of regulatory genes, has been shown to significantly increase production yields.[1][3][6]

Microorganism

Streptomyces nodosus subsp. asukaensis ATCC 29757 is the wild-type strain used for this compound production.[1][6]

Media Composition

Table 1: Media for Spore Production and Fermentation

Medium TypeComponentConcentration
YM Agar (for Spore Production) Yeast Extract0.3%
Malt Extract0.3%
Peptone0.5%
Dextrose1.0%
Agar2.0%
Seed Medium (Specific composition not detailed in the provided search results)-
Production Medium (Specific composition not detailed in the provided search results)-

Note: The specific recipes for the seed and production liquid media are often proprietary or vary between research groups. Researchers may need to optimize these based on standard Streptomyces fermentation media.

Fermentation Conditions

The fermentation process is carried out in two stages:

  • Seed Culture: Spores of S. nodosus are inoculated into a seed medium.[1]

  • Production Culture: The seed culture is then transferred to a larger volume of production medium.[1]

Table 2: Fermentation Parameters

ParameterSeed CultureProduction Culture
Duration 2 days3 days
Temperature 30 °C28 °C[2]
Agitation -250 rpm[2]
Aeration --
pH -Maintained between 6.0 - 7.8 is generally optimal for Streptomyces antibiotic synthesis.[7]

Note: Parameters such as agitation and aeration are critical for Streptomyces fermentation and should be optimized for the specific fermentor setup.

Purification Protocol

The purification of this compound from the fermentation broth involves solvent extraction followed by chromatographic techniques.

Extraction
  • Harvesting: The fermentation broth is centrifuged to separate the mycelium from the supernatant.[1]

  • Solvent Extraction: The harvested culture is extracted multiple times with an equal volume of ethyl acetate.[1][2]

  • Concentration: The combined ethyl acetate extracts are evaporated to dryness to yield a crude extract.[2]

Chromatographic Purification

The crude extract is subjected to multiple rounds of chromatography to isolate this compound.

Table 3: Chromatographic Purification Parameters

StageMethodStationary PhaseMobile Phase / Elution
Step 1 Silica Gel Column ChromatographySilica gel (100–200 mesh)Dichloromethane/Methanol gradient (e.g., 100:3 or 90:10)[2]
Step 2 Reversed-Phase HPLCSemi-preparative C18 columnAcetonitrile/Water with 0.1% formic acid gradient
Analytical Methods

The presence and purity of this compound in the fractions are monitored by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Table 4: HPLC Analytical Method

ParameterDescription
Column Reversed-phase octadecyl silica (ODS-A) column (e.g., YMC-pack ODS-A, 250 x 4.6 mm)[1]
Mobile Phase A Water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Gradient 50-100% Solvent B over 30 minutes[1]
Flow Rate 0.4 mL/min[1]
Detection Wavelength 315 nm[1]

Experimental Workflows and Pathways

This compound Fermentation and Purification Workflow

Asukamycin_Workflow cluster_fermentation Fermentation Stage cluster_extraction Extraction Stage cluster_purification Purification Stage Spore S. nodosus Spores Seed_Culture Seed Culture (2 days) Spore->Seed_Culture Inoculation Production_Culture Production Culture (3 days) Seed_Culture->Production_Culture Inoculation Centrifugation Centrifugation Production_Culture->Centrifugation Solvent_Extraction Ethyl Acetate Extraction Centrifugation->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Column Silica Gel Chromatography Crude_Extract->Silica_Column HPLC Reversed-Phase HPLC Silica_Column->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Asukamycin_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Assembly and Modification AHBA 3-Amino-4-hydroxybenzoic acid (Core) Protothis compound Protothis compound AHBA->Protothis compound AsuA-D gene products Cyclohexane Cyclohexane Ring Cyclohexane->Protothis compound AsuA-D gene products Polyketide Triene Polyketide Chains Polyketide->Protothis compound AsuA-D gene products C5N 2-Amino-3-hydroxycyclopent- 2-enone (C5N) C5N->Protothis compound AsuA-D gene products Hydroxyproto 4-Hydroxyprotothis compound Protothis compound->Hydroxyproto AsuE1, AsuE2 This compound This compound Hydroxyproto->this compound AsuE3 (Epoxidation)

References

Application Notes and Protocols for the HPLC and LC-MS Analysis of Asukamycin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asukamycin, a polyketide natural product isolated from Streptomyces nodosus subsp. asukaensis, is a member of the manumycin family of antibiotics.[1][2] It has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including antimicrobial and potential antitumor properties.[1] The complex structure of this compound, featuring a central epoxy-cyclohexenone core and two polyene side chains, gives rise to a variety of related metabolites and congeners. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is an indispensable tool for the qualitative and quantitative analysis of this compound and its metabolites in complex biological matrices, such as fermentation broths and cell extracts.

This document provides detailed application notes and protocols for the HPLC and LC-MS analysis of this compound and its key metabolites, including protothis compound and this compound congeners A2-A7.

Overview of this compound Metabolism

The biosynthesis of this compound involves a complex enzymatic assembly line. The core structure is assembled from 3-amino-4-hydroxybenzoic acid, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety to form the intermediate, protothis compound.[1][2] Subsequent enzymatic modifications, including hydroxylation and epoxidation, convert protothis compound into the final active compound, this compound.[1] Variations in the starter units for the polyketide chains, derived from amino acids such as valine, leucine, and isoleucine, lead to the production of a series of this compound congeners (A2-A7).[1]

A simplified diagram of the final steps in the this compound biosynthetic pathway is presented below.

Asukamycin_Biosynthesis Protothis compound Protothis compound Hydroxyprotothis compound 4-Hydroxyprotothis compound Protothis compound->Hydroxyprotothis compound AsuE1, AsuE2 (Hydroxylation) This compound This compound (A1) Hydroxyprotothis compound->this compound AsuE3 (Epoxidation)

Final steps of this compound biosynthesis.

Quantitative Data of this compound and its Metabolites

The following table summarizes the key physicochemical properties of this compound and its primary metabolites, which are essential for their detection and quantification by LC-MS. The exact masses are crucial for high-resolution mass spectrometry analysis and for setting up targeted ion monitoring experiments.

Compound NameMolecular FormulaExact Mass (m/z) [M+H]⁺Notes
This compound (A1) C₃₁H₃₄N₂O₇547.2444The primary and most studied form of this compound.
Protothis compound C₃₁H₃₄N₂O₅515.2546The direct precursor to this compound.
This compound A2 C₃₀H₃₄N₂O₇535.2444Congener with a branched alkyl group.
This compound A3 C₃₀H₃₄N₂O₇535.2444Isomer of this compound A2.
This compound A4 C₂₉H₃₂N₂O₇521.2288Congener with a shorter branched alkyl group.
This compound A5 C₂₉H₃₂N₂O₇521.2288Isomer of this compound A4.
This compound A6 C₂₈H₃₀N₂O₇507.2131Congener with an even shorter branched alkyl group.
This compound A7 C₂₈H₃₀N₂O₇507.2131Isomer of this compound A6.

Note: The exact masses are calculated based on the molecular formulas and are presented for the protonated molecule ([M+H]⁺), which is commonly observed in positive ion mode electrospray ionization.

Experimental Protocols

Sample Preparation from Streptomyces Fermentation Broth

This protocol describes the extraction of this compound and its metabolites from a liquid culture of Streptomyces nodosus subsp. asukaensis.

Materials:

  • Streptomyces nodosus subsp. asukaensis culture broth

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvest the fermentation broth by centrifugation at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • To the supernatant, add an equal volume of ethyl acetate.

  • Mix vigorously for 10 minutes to extract the metabolites into the organic phase.

  • Separate the organic and aqueous phases by centrifugation at 3,000 x g for 10 minutes.

  • Carefully collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC and LC-MS Analysis

The following are recommended starting conditions for the HPLC and LC-MS analysis of this compound metabolites. Method optimization may be required depending on the specific instrumentation and analytical goals.

HPLC System: Agilent 1200 series or equivalent Mass Spectrometer: Agilent 6210 Time-of-Flight (TOF) LC-MS or equivalent

Chromatographic Conditions:

  • Column: Agilent Zorbax XDB-C18, 4.6 x 50 mm, 1.8 µm particle size[1]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 65% B

    • 5-25 min: 65% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 65% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-20 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions (Illustrative for Agilent TOF):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 65 V

  • Gas Temperature: 325°C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Mass Range: m/z 100-1000

  • Data Acquisition: Centroid mode

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound metabolites is depicted in the following diagram.

HPLC_LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Fermentation Streptomyces Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Syringe Filtration Concentration->Filtration HPLC HPLC Separation Filtration->HPLC MS Mass Spectrometry Detection HPLC->MS Peak_Integration Peak Integration & Quantification MS->Peak_Integration Metabolite_ID Metabolite Identification Peak_Integration->Metabolite_ID

Workflow for this compound Metabolite Analysis.

Data Analysis Steps:

  • Peak Identification: Identify the peaks corresponding to this compound and its metabolites based on their retention times and accurate mass-to-charge ratios (m/z).

  • Quantification: For quantitative analysis, generate calibration curves using authentic standards if available. In the absence of standards, relative quantification can be performed by comparing the peak areas of the metabolites across different samples.

  • Fragmentation Analysis (for LC-MS/MS): For structural confirmation, tandem mass spectrometry (MS/MS) can be employed. The fragmentation pattern of this compound and its congeners will likely involve characteristic losses of the polyene side chains and modifications to the central ring structure.

Troubleshooting and Method Development Considerations

  • Peak Tailing: The acidic nature of the mobile phase (0.1% formic acid) helps to improve the peak shape of the analytes. If peak tailing is observed, further optimization of the mobile phase pH may be necessary.

  • Sensitivity: To enhance sensitivity, consider using a more sensitive mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) and optimizing the ionization source parameters.

  • Matrix Effects: When analyzing complex samples, matrix effects can interfere with the ionization of the target analytes. To mitigate this, consider using a more rigorous sample cleanup method or employing stable isotope-labeled internal standards.

  • Isomer Separation: Some of the this compound congeners are isomers. The provided HPLC method may not resolve all isomers. For baseline separation, a longer column, a shallower gradient, or a different stationary phase may be required.

These application notes and protocols provide a solid foundation for the successful analysis of this compound and its metabolites. Researchers are encouraged to adapt and optimize these methods to suit their specific analytical needs and instrumentation.

References

Application Notes and Protocols for Genetic Manipulation of Streptomyces nodosus for Enhanced Asukamycin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the genetic manipulation of Streptomyces nodosus subsp. asukaensis to enhance the production of Asukamycin, a potent antibiotic with antibacterial, antifungal, and antineoplastic properties.[1][2][3][4] The native yield of this compound from wild-type S. nodosus is often low, necessitating genetic engineering strategies to improve production for research and potential therapeutic applications.[1][2][3]

Introduction to this compound Biosynthesis and Regulation

The biosynthesis of this compound in S. nodosus is governed by a dedicated biosynthetic gene cluster (BGC).[5][6] This cluster contains all the necessary genes for the synthesis of the this compound molecule from basic precursors. Within this BGC, a set of regulatory genes, designated asuR1 through asuR6, play a crucial role in controlling the expression of the biosynthetic genes and, consequently, the production of this compound.[1][2][3]

Key regulatory genes, particularly asuR1 (a LuxR family regulator) and asuR5 (a SARP family regulator), have been identified as critical for the initiation of this compound biosynthesis.[1][3] Furthermore, a synergistic effect has been observed when a cassette of regulatory genes (asuR1, asuR2, asuR3, and asuR4) is overexpressed, leading to a significant increase in this compound yield.[1][2][3]

Data Presentation: this compound Production Yields

The following table summarizes the quantitative data on this compound production in wild-type and genetically engineered strains of S. nodosus.

StrainGenetic ModificationThis compound Titer (mg/L)Fold IncreaseReference
S. nodosus subsp. asukaensis ATCC 29757 (Wild-Type)None19.1 ± 3.3-[1]
S. nodosus with pTMPX75Overexpression of asuR1, asuR2, asuR3, asuR4 gene cassette264 ± 28~14-fold[1]
S. nodosus with pTMPX76Overexpression of asuR522 ± 3.8~1.15-fold[1]

Signaling Pathway for this compound Biosynthesis Regulation

The following diagram illustrates the regulatory cascade controlling this compound production.

Asukamycin_Regulation cluster_regulatory Regulatory Genes cluster_biosynthetic Biosynthetic Genes asuR1 asuR1 Asukamycin_BGC This compound Biosynthetic Genes asuR1->Asukamycin_BGC Activates asuR2 asuR2 asuR3 asuR3 asuR4 asuR4 asuR5 asuR5 asuR5->Asukamycin_BGC Activates asuR_cassette asuR1-R4 Cassette asuR_cassette->Asukamycin_BGC Strongly Activates This compound This compound Asukamycin_BGC->this compound Produces

Caption: Regulatory pathway for this compound biosynthesis.

Experimental Workflow for Enhancing this compound Production

The diagram below outlines the general workflow for the genetic manipulation of S. nodosus to boost this compound production.

Experimental_Workflow start Start plasmid_construction Construct Overexpression Plasmid (e.g., pTMPX75 with asuR1-R4) start->plasmid_construction conjugation Intergeneric Conjugation (E. coli to S. nodosus) plasmid_construction->conjugation selection Selection of Exconjugants conjugation->selection fermentation Fermentation and This compound Production selection->fermentation hplc HPLC Analysis of This compound Titer fermentation->hplc end End hplc->end

Caption: Experimental workflow for engineered this compound production.

Experimental Protocols

Protocol 1: Media Preparation for Streptomyces nodosus

1.1 YM Agar Medium (for Spore Production) [1]

  • Yeast Extract: 3 g/L

  • Malt Extract: 3 g/L

  • Peptone: 5 g/L

  • Dextrose: 10 g/L

  • Agar: 20 g/L

  • Preparation: Dissolve all components in distilled water, adjust pH to 7.2, and autoclave at 121°C for 20 minutes.

1.2 Seed Medium (for Inoculum Preparation) [1]

  • Refer to the production medium composition, often a portion of the production medium is used as the seed medium.

1.3 Production Medium [1]

1.4 MS Agar (for Conjugation) [7]

  • Mannitol: 20 g/L

  • Soya Flour: 20 g/L

  • Agar: 20 g/L

  • Preparation: Dissolve components in distilled water and autoclave.

Protocol 2: General Genetic Manipulation of Streptomyces

This protocol provides a general framework. For specific details on plasmid construction (e.g., pTMPX75), refer to the relevant publications.[1]

2.1 Genomic DNA Isolation from S. nodosus [6][7]

  • Grow S. nodosus in Tryptic Soy Broth (TSB) for 2-5 days.[7]

  • Harvest mycelia by centrifugation.

  • Wash the pellet with a suitable lysis buffer.

  • Lyse the cells using lysozyme.

  • Extract genomic DNA using phenol:chloroform.

  • Precipitate the DNA with ethanol and resuspend in TE buffer.

2.2 Plasmid Construction for Overexpression

  • Amplify the target gene cassette (e.g., asuR1-asuR4) from S. nodosus genomic DNA using PCR with high-fidelity polymerase.

  • Clone the PCR product into a suitable Streptomyces expression vector (e.g., a derivative of pSET152) under the control of a strong constitutive promoter like ermE*.

  • Verify the construct by restriction digestion and sequencing.

2.3 Intergeneric Conjugation from E. coli to S. nodosus [7]

  • Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the expression plasmid and the S. nodosus recipient strain.

  • Prepare S. nodosus spores and heat-shock them at 50°C for 10 minutes.[7]

  • Mix the E. coli donor cells with the heat-shocked S. nodosus spores.

  • Plate the mixture on MS agar and incubate.

  • Overlay the plates with an appropriate antibiotic for selection of exconjugants.

Protocol 3: Fermentation and this compound Extraction
  • Inoculate the seed medium with spores of the wild-type or engineered S. nodosus strain and incubate for 2 days.[1]

  • Transfer the seed culture to the production medium and incubate for 3-5 days.[1]

  • Harvest the fermentation broth and centrifuge to remove the mycelia.[1]

  • Extract the supernatant twice with an equal volume of ethyl acetate.[1]

  • Evaporate the ethyl acetate extracts and dissolve the residue in methanol for analysis.[1]

Protocol 4: HPLC Analysis of this compound
  • HPLC System: A standard HPLC system with a C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., around 350 nm).

  • Quantification: Use a standard curve of purified this compound to quantify the concentration in the extracts.[1]

By following these protocols, researchers can effectively manipulate the genetic makeup of S. nodosus to significantly enhance the production of this compound, facilitating further research into its therapeutic potential.

References

Application Notes and Protocols for In Vitro Assays of Asukamycin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asukamycin is a polyketide natural product isolated from Streptomyces nodosus subsp. asukaensis.[1] It belongs to the manumycin family of antibiotics and exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and potent anticancer properties.[1][2][3] These application notes provide detailed protocols for a range of in vitro assays to assess the diverse bioactivities of this compound, facilitating its further investigation as a potential therapeutic agent.

Data Presentation: Summary of this compound Bioactivity

The following tables summarize the quantitative data on the bioactivity of this compound from published studies.

Table 1: Anticancer Activity of this compound (IC50 values)

Cell LineCancer TypeIC50 (µM)Reference
JurkatT-cell leukemia1-5[2]
U937Histiocytic lymphoma1-5[2]
THP-1Acute monocytic leukemia1-5[2]
PC-3Prostate cancer1-5[2]
DU 145Prostate cancer1-5[2]
231MFPTriple-negative breast cancer~10[4]
Various (250 cell lines)Multiple cancer types0.08 to >30[4]

Table 2: Antibacterial Activity of this compound

Bacterial StrainGram TypeActivityReference
Nocardia asteroidesGram-positiveInhibits growth[3]
Gram-positive bacteriaGram-positiveGeneral inhibition[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Asukamycin_Anticancer_Mechanism This compound This compound Ternary_Complex UBR7-Asukamycin-p53 Ternary Complex This compound->Ternary_Complex Binds to UBR7 and p53 p38_MAPK p38 MAPK This compound->p38_MAPK Activates UBR7 UBR7 (E3 Ligase) UBR7->Ternary_Complex p53 p53 (Tumor Suppressor) p53->Ternary_Complex p53_Activation p53 Transcriptional Activation Ternary_Complex->p53_Activation Stabilizes and activates p53 Target_Genes Upregulation of p53 Target Genes (e.g., p21, PUMA, BAX) p53_Activation->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis Caspase8 Caspase-8 p38_MAPK->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: this compound's anticancer mechanism of action.

MTT_Assay_Workflow cluster_plate 96-well Plate Seed_Cells 1. Seed cells Treat_Cells 2. Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Add_MTT 3. Add MTT reagent Treat_Cells->Add_MTT Incubate 4. Incubate (2-4 hours) Add_MTT->Incubate Formazan_Formation Purple formazan crystals form in viable cells Incubate->Formazan_Formation Add_Solvent 5. Add solubilization solution (e.g., DMSO) Formazan_Formation->Add_Solvent Measure_Absorbance 6. Read absorbance at 570 nm Add_Solvent->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Agar_Diffusion_Workflow cluster_plate Agar Plate Inoculate 1. Inoculate with bacterial lawn Place_Disk 2. Place this compound-impregnated disk Inoculate->Place_Disk Incubate 3. Incubate (18-24 hours) Place_Disk->Incubate Zone_of_Inhibition Measure Zone of Inhibition (mm) Incubate->Zone_of_Inhibition

References

Application Notes and Protocols for Studying the Effects of Asukamycin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asukamycin is a natural product belonging to the manumycin family of metabolites, isolated from the bacterium Streptomyces nodosus subspecies asukaensis[1][2]. Initially recognized for its antimicrobial properties, this compound has emerged as a compound of interest in oncology research due to its potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines[1][3][4]. These application notes provide a summary of its mechanism of action, quantitative data on its efficacy, and detailed protocols for investigating its effects in a laboratory setting.

Mechanism of Action

This compound exhibits a novel anti-cancer mechanism by acting as a "molecular glue"[3][5]. Its primary mode of action involves inducing a new protein-protein interaction between the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53 (TP53)[3].

Key mechanistic details include:

  • Molecular Glue Interaction : this compound covalently binds to a specific cysteine residue (C374) on UBR7. This drug-protein complex then recruits p53, forming a ternary UBR7-Asukamycin-p53 complex[3].

  • p53 Activation : This induced proximity leads to the activation of p53's transcriptional activity, which is independent of DNA damage[3]. Consequently, the expression of p53 target genes, such as CDKN1A (p21), GADD45A, TP53AIP1, and PMAIP1 (Noxa), is significantly upregulated[3].

  • Induction of Apoptosis : The activation of the p53 pathway contributes to the anti-proliferative effects and the induction of apoptosis[3]. Additionally, this compound-induced cytotoxicity is associated with the activation of caspase-8 and caspase-3[1][6].

  • p38 MAPK Pathway Involvement : The cytotoxic effects of this compound can be diminished by inhibitors of the p38 mitogen-activated protein kinase (MAPK), suggesting this pathway also plays a role in its mechanism[1][6].

Asukamycin_Pathway This compound This compound Complex UBR7-Asukamycin-p53 Ternary Complex This compound->Complex Binds UBR7, Recruits p53 p38 p38 MAPK Pathway This compound->p38 UBR7 E3 Ligase UBR7 (Cys374) p53 Tumor Suppressor p53 p53_Activation p53 Transcriptional Activation Complex->p53_Activation p53_Targets Upregulation of p53 Target Genes (p21, GADD45A, Noxa, etc.) p53_Activation->p53_Targets Outcome Cell Cycle Arrest & Apoptosis p53_Targets->Outcome Caspases Caspase-8 & -3 Activation p38->Caspases Contributes to Caspases->Outcome

This compound's molecular glue mechanism of action.

Data Presentation: In Vitro Efficacy

This compound has demonstrated broad anti-proliferative activity across numerous cancer cell lines. The concentration required to inhibit 50% of cell growth (GI50) or cell viability (IC50/EC50) varies depending on the cell type.

Cell LineCancer TypeParameterValue (µM)Citation
Various (5 lines)Mixed Tumor TypesIC501 - 5[1][6]
231MFPTriple-Negative Breast CancerEC50 (Proliferation)13.8[3]
231MFPTriple-Negative Breast CancerEC50 (Survival)4.5[3]
Panel (250 lines)Various CancersGI500.08 to >30[3]
HCT116 (p53 WT)Colorectal CancerAnti-proliferativeEffective[3]
HCT116 (p53 R248W)Colorectal CancerAnti-proliferativeEffective[3]
HCT116 (p53 KO)Colorectal CancerAnti-proliferativeResistant[3]

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on cancer cell lines. Researchers should optimize parameters such as cell seeding density, drug concentration, and incubation time for their specific cell lines and experimental goals.

Experimental_Workflow start Start seed 1. Seed Cancer Cells in Multi-well Plate start->seed incubate1 2. Incubate Overnight (Allow Adherence) seed->incubate1 treat 3. Treat with this compound (Varying Concentrations) incubate1->treat incubate2 4. Incubate for Desired Time (e.g., 48h) treat->incubate2 assay 5. Perform Specific Assay (e.g., Viability, Apoptosis) incubate2->assay measure 6. Measure Signal (Absorbance, Fluorescence, etc.) assay->measure analyze 7. Analyze Data (Calculate IC50/EC50) measure->analyze end End analyze->end

General experimental workflow for this compound studies.
Protocol 1: Cell Viability and Proliferation Assay

This protocol uses a colorimetric method (e.g., MTT) or a fluorescence-based method (e.g., Hoechst stain) to measure cell viability or proliferation after treatment with this compound.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear or black-walled microplates

  • MTT reagent (5 mg/mL in PBS) or Hoechst 33342 solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol) for MTT assay

  • Phosphate-Buffered Saline (PBS)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant and low (<0.1%). Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the cells with this compound for the desired period (e.g., 48 or 72 hours)[3].

  • Assay:

    • For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • For Hoechst Assay: Add Hoechst 33342 solution directly to the wells to a final concentration of 1 µg/mL and incubate for 15-30 minutes.

  • Measurement:

    • MTT: Measure the absorbance at 570 nm.

    • Hoechst: Measure fluorescence with an excitation of ~350 nm and an emission of ~460 nm[3].

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/EC50 value.

Protocol 2: Apoptosis Detection by Caspase Activity Assay

This protocol measures the activity of key executioner caspases (e.g., Caspase-3/7) to quantify apoptosis.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (in DMSO)

  • White-walled 96-well microplates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a white-walled plate suitable for luminescence.

  • Assay Preparation: Equilibrate the Caspase-Glo® reagent to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity, indicating the level of apoptosis induction.

Protocol 3: Western Blotting for Protein Expression

This protocol is used to analyze changes in the expression levels of proteins involved in this compound's mechanism of action, such as p53, p21, and cleaved caspases.

Materials and Reagents:

  • Cancer cells cultured in 6-well plates or larger flasks

  • This compound (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved Caspase-3, anti-UBR7, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at desired concentrations for a specific time.

  • Cell Lysis: Wash cells with cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH).

Important Considerations

  • Solubility: this compound is highly lipophilic, which may affect its solubility and bioavailability in cell culture medium. Ensure it is fully dissolved in DMSO before further dilution[3].

  • p53 Status: The anti-proliferative effects of this compound are dependent on the presence of p53. Cell lines lacking p53 (p53-null) have shown resistance to the compound[3]. It is crucial to know the p53 status of the cell line being studied.

  • Dose and Time Dependence: The effects of this compound are dose- and time-dependent. Conduct preliminary experiments to determine the optimal concentration range and incubation time for your specific cell line and assay.

References

Asukamycin: A Molecular Glue for Targeted Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Asukamycin, a member of the manumycin family of polyketides, has been identified as a novel molecular glue that induces and stabilizes protein-protein interactions (PPIs) between proteins that do not typically interact.[1][2] This property opens up new avenues for therapeutic intervention, particularly in oncology, by enabling the modulation of previously "undruggable" protein functions. These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for studying its molecular glue capabilities in a laboratory setting.

Mechanism of Action

This compound functions as a molecular glue by covalently binding to specific protein targets, creating a new interface for a second protein to bind. A key example of this is the this compound-mediated interaction between the E3 ligase UBR7 and the tumor suppressor protein TP53.[1][3] this compound possesses multiple electrophilic sites that can react with nucleophilic residues on proteins.[1][4] Specifically, it forms a covalent bond with cysteine 374 (C374) of UBR7.[1] This this compound-UBR7 complex then acts as a scaffold, enabling the recruitment and binding of TP53. The formation of this ternary complex (UBR7-asukamycin-TP53) leads to the transcriptional activation of p53, resulting in anti-proliferative effects in cancer cells.[1][2]

Signaling Pathway

The signaling pathway initiated by this compound's molecular glue activity culminates in the activation of the TP53-mediated tumor suppressor pathway. The diagram below illustrates this process.

Asukamycin_Signaling_Pathway This compound-Induced UBR7-TP53 Signaling Pathway This compound This compound Asukamycin_UBR7 This compound-UBR7 Complex This compound->Asukamycin_UBR7 Covalent binding to C374 UBR7 UBR7 (E3 Ligase) UBR7->Asukamycin_UBR7 TP53 TP53 (Tumor Suppressor) Ternary_Complex UBR7-Asukamycin-TP53 Ternary Complex TP53->Ternary_Complex Asukamycin_UBR7->Ternary_Complex p53_Activation p53 Transcriptional Activation Ternary_Complex->p53_Activation Induces Cellular_Response Anti-proliferative Effects (e.g., Cell Cycle Arrest, Apoptosis) p53_Activation->Cellular_Response Leads to

Caption: this compound-induced UBR7-TP53 signaling pathway.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data related to its efficacy and the experimental conditions used to study its molecular glue activity.

Table 1: this compound Growth Inhibition (GI₅₀) in Various Cancer Cell Lines [1][5]

Cancer TypeNumber of Cell Lines TestedGI₅₀ Range (µM)
Bladder2Not specified in snippets
Bone3Not specified in snippets
Breast195.7 - >20
CNS/Glioma4Not specified in snippets
Colorectal28Not specified in snippets
Endometrial4Not specified in snippets
Eye3Not specified in snippets
Gastric12Not specified in snippets
Kidney3Not specified in snippets
Liver8Not specified in snippets
Lung73Not specified in snippets
Esophageal13Not specified in snippets
Ovarian10Not specified in snippets
Pancreatic23Not specified in snippets
Skin35Not specified in snippets
Soft Tissue4Not specified in snippets
Upper Aerodigestive5Not specified in snippets
Overall 250 0.08 - >30

Table 2: Experimental Concentrations of this compound [1]

ExperimentCell LineThis compound Concentration (µM)
isoTOP-ABPP231MFP10
FLAG-UBR7 Pulldown for Proteomics231MFP50
Thermal Shift Assay231MFP50
Anti-proliferative and Survival Assays231MFP, HCC38EC₅₀: 4.5 - 13.8

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound as a molecular glue.

Experimental Workflow

The overall workflow for identifying and validating this compound as a molecular glue for the UBR7-TP53 interaction is depicted below.

Experimental_Workflow Workflow for this compound Molecular Glue Characterization cluster_identification Target Identification cluster_interaction Interaction Discovery cluster_validation Functional Validation isoTOP_ABPP isoTOP-ABPP in 231MFP cells Target_ID Identification of UBR7 as a primary target isoTOP_ABPP->Target_ID Pulldown FLAG-UBR7 Pulldown + this compound Target_ID->Pulldown Informs MS Mass Spectrometry Pulldown->MS Neo_substrate_ID Identification of TP53 as a neo-substrate MS->Neo_substrate_ID Reporter_Assay p53 Luciferase Reporter Assay Neo_substrate_ID->Reporter_Assay Prompts Functional_Confirmation Confirmation of p53 Transcriptional Activation Reporter_Assay->Functional_Confirmation

Caption: Experimental workflow for this compound characterization.

Protocol 1: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This protocol is for the identification of covalent targets of this compound in a cellular context.

Materials:

  • 231MFP cells

  • DMSO (vehicle)

  • This compound

  • PBS (phosphate-buffered saline)

  • Probe sonicator

  • BCA assay kit

  • Iodoacetamide (IA)-alkyne probe

  • Click chemistry reagents (e.g., copper sulfate, TCEP, TBTA ligand, azide-biotin tags - light and heavy)

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Cell Culture and Treatment: Culture 231MFP cells to ~80% confluency. Treat cells with either DMSO or 10 µM this compound for 3 hours.

  • Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells by probe sonication in PBS.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Proteome Labeling: Label the proteomes with 100 µM of IA-alkyne probe for 1 hour at room temperature.

  • Click Chemistry: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach isotopically light (for this compound-treated) and heavy (for DMSO-treated) TEV-cleavable biotin tags to the probe-labeled proteins.

  • Sample Pooling and Enrichment: Combine the light and heavy-labeled proteomes. Enrich the biotin-tagged proteins using streptavidin beads.

  • On-bead Digestion: Wash the beads extensively. Digest the enriched proteins with trypsin.

  • LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by LC-MS/MS to identify and quantify the peptides. The ratio of heavy to light signals for each peptide indicates the degree of target engagement by this compound.

Protocol 2: FLAG-UBR7 Pulldown and Mass Spectrometry

This protocol is designed to identify proteins that interact with UBR7 in an this compound-dependent manner.

Materials:

  • 231MFP cells stably expressing FLAG-GFP (control) or FLAG-UBR7

  • DMSO (vehicle)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-FLAG M2 magnetic beads

  • Wash buffer (e.g., TBS)

  • Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl, pH 2.5)

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometer

Procedure:

  • Cell Treatment and Lysis: Treat FLAG-GFP and FLAG-UBR7 expressing cells with DMSO or 50 µM this compound for 3 hours. Lyse the cells in lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with anti-FLAG M2 magnetic beads to capture the FLAG-tagged proteins and their interacting partners.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Run the eluates on an SDS-PAGE gel. Excise the gel bands, perform in-gel tryptic digestion, and extract the peptides.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS to identify the proteins that were pulled down with FLAG-UBR7 in the presence of this compound.

  • Western Blot Validation: Validate the mass spectrometry hits by performing Western blotting on the pulldown eluates using antibodies against the identified interacting proteins (e.g., TP53).

Protocol 3: p53 Transcriptional Activity Luciferase Reporter Assay

This protocol measures the functional consequence of the this compound-induced UBR7-TP53 interaction.

Materials:

  • HEK293T cells

  • p53-responsive firefly luciferase reporter plasmid

  • Control Renilla luciferase plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Doxorubicin (positive control)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the p53-responsive firefly luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with this compound, doxorubicin (positive control), or DMSO (vehicle).

  • Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates an activation of p53 transcriptional activity.

Conclusion

This compound represents an exciting example of a natural product acting as a molecular glue. The ability to induce novel protein-protein interactions offers a powerful strategy for modulating cellular pathways that are difficult to target with conventional inhibitors. The protocols and data presented here provide a framework for researchers to explore the potential of this compound and to discover new molecular glues for therapeutic applications.

References

Application Note: Utilizing Asukamycin in Thermal Shift Assays for Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asukamycin is a natural product derived from Streptomyces nodosus ssp. asukaensis that has demonstrated both antibiotic and anti-proliferative properties[1][2]. Recent research has unveiled a novel mechanism of action for this compound as a "molecular glue." It facilitates the formation of a ternary complex between the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53[1][3]. This interaction leads to the stabilization and activation of p53's transcriptional activity, resulting in the upregulation of its target genes and subsequent anti-cancer effects[1][3].

The thermal shift assay (TSA), including its cellular variant (Cellular Thermal Shift Assay or CETSA), is a powerful biophysical technique used to assess the engagement of a ligand with its target protein[4][5][6][7][8]. The principle of the assay is based on the ligand-induced stabilization of the target protein, which results in an increase in its melting temperature (Tm)[5][7]. This application note provides detailed protocols for utilizing this compound in both in vitro and cellular thermal shift assays to study its engagement with target proteins, particularly p53.

Principle of the Assay

Ligand binding to a protein generally increases its conformational stability. In a thermal shift assay, this increased stability is observed as a higher melting temperature required to denature the protein. This change in thermal stability can be monitored in two primary ways:

  • In Vitro TSA with Purified Proteins: This method often employs a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein as it unfolds. The increase in fluorescence is measured as the temperature is gradually increased. A ligand-bound protein will unfold at a higher temperature, resulting in a shift in the melting curve.

  • Cellular Thermal Shift Assay (CETSA): This technique allows for the assessment of target engagement in a more physiologically relevant context, such as within intact cells or cell lysates[4][5][8]. After treating cells or lysates with the compound, they are heated to various temperatures. The aggregated, denatured proteins are then separated from the soluble, stable proteins by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting[7][8]. An increase in the amount of soluble protein at higher temperatures in the presence of the ligand indicates target engagement.

This compound Target Engagement and Signaling Pathway

This compound acts as a molecular glue to induce the interaction between UBR7 and p53. This ternary complex formation stabilizes p53, leading to the activation of its downstream signaling pathway. This involves the transcription of various p53 target genes that regulate cell cycle arrest and apoptosis.

Asukamycin_Signaling_Pathway cluster_0 Cellular Environment This compound This compound Ternary_Complex UBR7-Asukamycin-p53 Ternary Complex This compound->Ternary_Complex UBR7 UBR7 (E3 Ligase) UBR7->Ternary_Complex p53 p53 (Tumor Suppressor) p53->Ternary_Complex p53_stabilization p53 Stabilization and Activation Ternary_Complex->p53_stabilization p53_targets Upregulation of p53 Target Genes (e.g., GADD45, PMAIP1) p53_stabilization->p53_targets Cellular_Response Cell Cycle Arrest, Apoptosis p53_targets->Cellular_Response

Figure 1: this compound-induced p53 signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Thermal Shift Assay using Differential Scanning Fluorimetry (DSF)

This protocol is designed for purified UBR7 and p53 proteins.

Materials:

  • Purified recombinant human UBR7 and p53 proteins

  • This compound (stock solution in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence

Procedure:

  • Prepare Protein Solutions: Dilute purified UBR7 and p53 proteins in the assay buffer to a final concentration of 2-5 µM.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations may range from 0.1 µM to 100 µM. Include a DMSO-only control.

  • Prepare SYPRO Orange Dye: Dilute the 5000x SYPRO Orange stock to a 100x working solution in the assay buffer.

  • Assay Plate Setup:

    • In each well of a 96-well PCR plate, add 20 µL of the protein solution (or a mixture of UBR7 and p53).

    • Add 2.5 µL of the this compound dilution or DMSO control.

    • Add 2.5 µL of the 100x SYPRO Orange dye.

    • The final volume in each well should be 25 µL.

  • Thermal Denaturation:

    • Centrifuge the plate briefly to remove any bubbles.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. This can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the melting curve.

    • Compare the Tm values of the protein in the presence of this compound to the DMSO control. A significant increase in Tm indicates stabilization of the protein by this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol is designed to be performed with a relevant cell line, such as the 231MFP breast cancer cell line mentioned in the literature[3].

Materials:

  • 231MFP cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • PCR tubes or strips

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Primary antibody against p53

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture 231MFP cells to ~80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO vehicle control for a specified time (e.g., 3 hours) in the cell culture incubator.

  • Cell Harvesting and Lysis:

    • Harvest the cells by scraping or trypsinization.

    • Wash the cells with ice-cold PBS and pellet by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Place the tubes in a thermocycler and heat each aliquot to a different temperature for 3 minutes (e.g., a temperature gradient from 42°C to 60°C).

    • After heating, incubate the tubes at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample loading buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against p53.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p53 at each temperature for both the this compound-treated and control samples.

    • Plot the relative band intensity as a function of temperature.

    • A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement and stabilization of p53.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Cell Culture & Treatment (this compound or DMSO) B Cell Lysis A->B C Heat Treatment (Temperature Gradient) B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Collect Supernatant (Soluble Protein Fraction) D->E F SDS-PAGE & Western Blot (Detect Target Protein) E->F G Data Analysis (Plot Melting Curve) F->G

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Data Presentation

The results of a CETSA experiment can be summarized in a table to facilitate comparison. The following table provides a template for presenting quantitative data from a Western blot analysis of p53 stability in the presence and absence of this compound.

Temperature (°C)Relative p53 Band Intensity (DMSO Control)Relative p53 Band Intensity (50 µM this compound)
421.001.00
460.850.98
500.620.91
540.350.75
580.150.52
620.050.28

Note: Data are representative and should be normalized to the lowest temperature point.

Conclusion

Thermal shift assays are a valuable tool for validating the target engagement of small molecules like this compound. The protocols outlined in this application note provide a framework for researchers to investigate the interaction of this compound with its target proteins, both in a purified system and in a cellular context. These experiments can provide crucial insights into the mechanism of action of this compound and support its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Asukamycin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation medium composition for asukamycin production.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of a fermentation medium for Streptomyces nodosus subsp. asukaensis for this compound production?

A1: While a universally optimized medium is not defined in the literature, several basal media have been successfully used for the cultivation of Streptomyces nodosus subsp. asukaensis and production of this compound. These typically contain a carbon source, a nitrogen source, and trace elements. Commonly used media include YMG (Yeast Extract, Malt Extract, Glucose) and MS (Mannitol Soya Flour) media.[1] A production medium described by Hu and Floss (2004) has also been referenced for this compound production.[2]

Q2: What are the key precursors for this compound biosynthesis that I should consider for medium supplementation?

A2: The biosynthesis of this compound involves several key precursors. Supplementing the medium with these precursors may enhance yield. The core components are derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and shikimic acid, which forms the cyclohexane moiety.[3][4][5] The polyketide chains are initiated by cyclohexanecarbonyl-CoA and 3,4-AHBA.[3][4] The 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety is derived from 5-aminolevulinic acid (ALA).[4][6]

Q3: What are the optimal physical parameters (pH, temperature) for this compound fermentation?

A3: For Streptomyces species, the optimal temperature for secondary metabolite production, including antibiotics, generally ranges from 28°C to 30°C.[2] The optimal initial pH of the fermentation medium is typically around neutral (pH 7.0).[3][6] It is crucial to monitor and potentially control the pH throughout the fermentation process, as metabolic activity can cause it to shift.

Q4: Can genetic engineering be used to improve this compound yield?

A4: Yes, genetic engineering has been shown to significantly increase this compound production. Overexpression of a cassette of regulatory genes (asuR1, asuR2, asuR3, and asuR4) in S. nodosus resulted in an approximate 14-fold increase in this compound production.[7] This suggests that the products of these genes may act synergistically to regulate biosynthesis.[7]

Troubleshooting Guide

Problem 1: Low or no this compound yield.

Possible Cause Troubleshooting Steps
Suboptimal Medium Composition 1. Carbon Source: Ensure an adequate supply of a suitable carbon source. Glucose is commonly used.[3] Consider testing other carbon sources like soluble starch or galactose.[8][9] 2. Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources like yeast extract, peptone, and soybean meal are often effective.[2][10] 3. Precursor Limitation: The biosynthesis of this compound depends on specific precursors. Consider supplementing the medium with 3-amino-4-hydroxybenzoic acid (3,4-AHBA) or shikimic acid.[3][4]
Inappropriate Fermentation Conditions 1. pH: Verify that the initial pH of the medium is around 7.0. Monitor the pH during fermentation and adjust if necessary.[6][7] 2. Temperature: Maintain the fermentation temperature between 28-30°C.[2][11] 3. Aeration: Ensure adequate aeration, as Streptomyces are aerobic bacteria. Use baffled flasks and optimize the agitation speed.
Strain Viability Issues 1. Inoculum Quality: Use a fresh and healthy seed culture for inoculation. 2. Contamination: Check for microbial contamination, which can compete for nutrients and inhibit this compound production.

Problem 2: Inconsistent fermentation results.

Possible Cause Troubleshooting Steps
Variability in Medium Components 1. Raw Material Quality: Use high-quality, consistent sources for all medium components, especially complex ones like yeast extract and peptone. 2. Sterilization Effects: Over-sterilization can degrade medium components. Ensure consistent sterilization protocols.
Inconsistent Inoculum 1. Standardized Inoculum: Develop a standardized protocol for preparing the seed culture, including age and cell density.
Fluctuations in Physical Parameters 1. Equipment Calibration: Regularly calibrate probes for pH, temperature, and dissolved oxygen. 2. Consistent Environment: Ensure consistent temperature and agitation in your incubator or fermenter.

Data on Medium Components and Fermentation Parameters for Streptomyces

The following tables summarize data on medium components and physical parameters that have been shown to be effective for antibiotic production in Streptomyces species, which can serve as a starting point for the optimization of this compound fermentation.

Table 1: Carbon and Nitrogen Sources for Streptomyces Fermentation

Component Examples Concentration Range (g/L) Notes
Carbon Source Glucose, Soluble Starch, Galactose, Dextrin10 - 81Glucose is a commonly used and effective carbon source.[3][8]
Nitrogen Source Soybean Meal, Yeast Extract, Peptone, Beef Extract1 - 57.4Complex nitrogen sources are often preferred for antibiotic production.[2][8]

Table 2: Optimal Physical Parameters for Streptomyces Fermentation

Parameter Optimal Range Notes
pH 6.5 - 7.5The optimal initial pH is typically around 7.0.[6][7][12]
Temperature 28 - 30°CMost Streptomyces species show optimal secondary metabolite production in this range.[2][11]
Agitation 150 - 250 rpmAdequate agitation is crucial for aeration and nutrient distribution.
Incubation Time 3 - 10 daysThe optimal fermentation time can vary depending on the strain and conditions.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium

This protocol is designed to identify the optimal concentration of a single medium component.

  • Prepare Basal Medium: Prepare a basal fermentation medium with all components except the one being optimized.

  • Vary Component Concentration: Create a series of flasks where the concentration of the target component (e.g., glucose) is varied, while all other components are kept constant.

  • Inoculation: Inoculate all flasks with a standardized seed culture of S. nodosus subsp. asukaensis.

  • Fermentation: Incubate the flasks under standard conditions (e.g., 28°C, 250 rpm) for a set period (e.g., 7 days).

  • Extraction: At the end of the fermentation, extract this compound from the culture broth using a suitable solvent like ethyl acetate.[3]

  • Quantification: Analyze the this compound concentration in the extracts using HPLC.[3]

  • Analysis: Plot the this compound yield against the concentration of the varied component to determine the optimal concentration.

Visualizations

Asukamycin_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_ahba 3,4-AHBA Biosynthesis cluster_polyketide Polyketide Chain Assembly cluster_c5n C5N Moiety Formation cluster_final_steps Final Modification Steps Shikimic_acid Shikimic acid CHC_CoA Cyclohexylcarbonyl-CoA Shikimic_acid->CHC_CoA asuB1-B4 AHBA 3-Amino-4-hydroxy- benzoic acid (3,4-AHBA) Lower_Chain Lower Polyketide Chain AHBA->Lower_Chain AsuC enzymes Upper_Chain Upper Polyketide Chain CHC_CoA->Upper_Chain AsuC enzymes Protothis compound Protothis compound Upper_Chain->Protothis compound Lower_Chain->Protothis compound Hydroxy_Proto 4-Hydroxyprotothis compound Protothis compound->Hydroxy_Proto AsuE1, AsuE2 ALA 5-Aminolevulinic acid (ALA) C5N 2-Amino-3-hydroxy- cyclopent-2-enone (C5N) ALA->C5N asuD1-D3 C5N->Protothis compound This compound This compound Hydroxy_Proto->this compound AsuE3 (Epoxidation)

Caption: Proposed biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow Start Start: Define Basal Medium OFAT One-Factor-at-a-Time (OFAT) Optimization Start->OFAT Carbon Optimize Carbon Source (e.g., Glucose) OFAT->Carbon Step 1 Nitrogen Optimize Nitrogen Source (e.g., Soybean Meal) Carbon->Nitrogen Step 2 Precursors Optimize Precursor Concentration (e.g., 3,4-AHBA) Nitrogen->Precursors Step 3 Physical Optimize Physical Parameters (pH, Temperature) Precursors->Physical pH_Opt Optimize Initial pH Physical->pH_Opt Step 4a Temp_Opt Optimize Temperature pH_Opt->Temp_Opt Step 4b Validation Validation of Optimized Medium in Shake Flask Temp_Opt->Validation Scale_up Scale-up to Bioreactor Validation->Scale_up

Caption: Experimental workflow for fermentation medium optimization.

References

Technical Support Center: Overcoming Low Asukamycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of Asukamycin in wild-type Streptomyces nodosus subsp. asukaensis and heterologous hosts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low this compound production in wild-type strains?

A1: Low production of this compound in its native producer, Streptomyces nodosus subsp. asukaensis, is often attributed to tightly regulated gene expression and metabolic pathways.[1][2] The biosynthesis of this compound is controlled by a complex network of regulatory genes within its biosynthetic gene cluster, which can limit the overall output.[1][2] Additionally, metabolic flux can be diverted to other pathways, such as fatty acid biosynthesis, which competes for key precursors.[3][4]

Q2: Can this compound production be improved by simply optimizing the fermentation medium?

A2: While optimizing fermentation conditions such as media composition, pH, and temperature is a crucial step and can lead to improved yields, it may not be sufficient to overcome inherent genetic and regulatory bottlenecks.[2][5] For significant enhancements in production, genetic engineering strategies are often required.[1][2]

Q3: What are the key precursors for this compound biosynthesis?

A3: The this compound molecule is assembled from three primary building blocks: a 3-amino-4-hydroxybenzoic acid (3,4-AHBA) core, two polyketide chains initiated by cyclohexanecarboxylic acid (CHC-CoA), and a 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety derived from 5-aminolevulinic acid (5-ALA).[3][6][7] Ensuring an adequate supply of these precursors is critical for efficient production.

Q4: Is heterologous expression a viable strategy for increasing this compound production?

A4: Yes, the entire this compound biosynthetic gene cluster has been successfully cloned and expressed in Streptomyces lividans, demonstrating that heterologous expression is a feasible approach.[3][4] This strategy can be advantageous as it allows for production in a host with potentially more favorable metabolic characteristics and a more amenable genetic background for further engineering.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or very low this compound production detected. 1. Inappropriate fermentation conditions (media, pH, temperature).2. Inactivation of critical biosynthetic genes.3. Strict negative regulation of the biosynthetic gene cluster.1. Optimize fermentation parameters based on established protocols for Streptomyces.[5][8]2. Verify the integrity of the this compound biosynthetic gene cluster.3. Overexpress positive regulatory genes such as asuR1 and asuR5.[1][2]
Accumulation of pathway intermediates (e.g., protothis compound). 1. A bottleneck at a specific enzymatic step, such as the final oxygenation reactions.2. Inactivation of genes like asuE1, asuE2, or asuE3.[3]1. Overexpress the gene(s) responsible for the blocked step (asuE1, asuE2, asuE3).2. Supplement the culture with the missing enzyme's cofactor if known.
High levels of ω-cyclohexyl fatty acids detected. Diversion of the cyclohexylcarbonyl-CoA (CHC-CoA) precursor to fatty acid biosynthesis. This can be exacerbated by a deficiency in the thioesterase AsuC15.[3][4]Overexpress asuC15 to limit the flux of CHC-CoA into fatty acid synthesis and redirect it towards this compound production.[3][4]
Low production in a heterologous host. 1. Suboptimal expression of the biosynthetic gene cluster.2. Insufficient supply of precursors in the new host.3. Toxicity of this compound or its intermediates to the host.[9]1. Use strong, inducible promoters to drive the expression of the gene cluster.2. Engineer the host to enhance the supply of 3,4-AHBA, CHC-CoA, and 5-ALA.3. Co-express resistance genes, such as the exporter AsuM1.[3]

Key Experiments & Methodologies

Overexpression of Regulatory Genes to Enhance Production

This experiment aims to increase this compound yield by overexpressing a cassette of positive regulatory genes.

Protocol:

  • Construct Preparation: Synthesize a gene cassette containing the regulatory genes asuR1, asuR2, asuR3, and asuR4.[1][2] Clone this cassette into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong constitutive or inducible promoter.

  • Transformation: Introduce the resulting plasmid into Streptomyces nodosus subsp. asukaensis via protoplast transformation or conjugation.

  • Fermentation and Analysis:

    • Cultivate the wild-type and engineered strains in a suitable production medium (e.g., YM medium for spore production followed by a specific production medium).[2]

    • Incubate for 3-5 days at 28°C with shaking.[3]

    • Extract the culture broth with an equal volume of ethyl acetate.

    • Analyze the extracts via HPLC and LC-MS to quantify this compound production.[2][3]

Expected Outcome: A significant increase in this compound production (up to 14-fold has been reported) compared to the wild-type strain.[1][2]

Analysis of Fatty Acid Composition to Diagnose Precursor Diversion

This protocol is used to determine if the precursor CHC-CoA is being shunted into fatty acid biosynthesis.

Protocol:

  • Cultivation and Extraction: Grow the Streptomyces strain of interest and a wild-type control. Harvest the mycelia and extract the total fatty acids.

  • Derivatization: Convert the fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis: Analyze the FAMEs by Gas Chromatography-Mass Spectrometry to identify and quantify the presence of ω-cyclohexyl fatty acids.[3]

Expected Outcome: Strains with inefficient this compound production due to precursor misdirection will show a higher percentage of ω-cyclohexyl fatty acids compared to the wild-type or optimized strains.[3]

Visualizing Key Pathways and Workflows

asukamycin_biosynthesis cluster_precursors Primary Metabolite Precursors cluster_building_blocks This compound Building Blocks cluster_assembly Assembly and Tailoring Shikimic Acid Shikimic Acid 3,4-AHBA 3,4-AHBA Shikimic Acid->3,4-AHBA Succinyl-CoA + Glycine Succinyl-CoA + Glycine C5N Moiety C5N Moiety Succinyl-CoA + Glycine->C5N Moiety asuD genes Primary Metabolism Primary Metabolism CHC-CoA CHC-CoA Primary Metabolism->CHC-CoA asuB genes Protothis compound Protothis compound 3,4-AHBA->Protothis compound CHC-CoA->Protothis compound asuC genes C5N Moiety->Protothis compound 4-Hydroxyprotothis compound 4-Hydroxyprotothis compound Protothis compound->4-Hydroxyprotothis compound AsuE1, AsuE2 This compound This compound 4-Hydroxyprotothis compound->this compound AsuE3 p1->Protothis compound

Caption: Simplified biosynthetic pathway of this compound.

troubleshooting_workflow start Low this compound Titer check_fermentation Optimize Fermentation (Media, pH, Temp) start->check_fermentation is_improved Improvement? check_fermentation->is_improved analyze_intermediates Analyze for Intermediates (LC-MS) is_improved->analyze_intermediates No end Improved Production is_improved->end Yes is_intermediate Intermediates Accumulated? analyze_intermediates->is_intermediate overexpress_tailoring Overexpress Tailoring Enzymes (e.g., asuE1, E2, E3) is_intermediate->overexpress_tailoring Yes analyze_fatty_acids Analyze Fatty Acids (GC-MS) is_intermediate->analyze_fatty_acids No overexpress_tailoring->end is_fatty_acid High ω-cyclohexyl Fatty Acids? analyze_fatty_acids->is_fatty_acid overexpress_asuC15 Overexpress asuC15 is_fatty_acid->overexpress_asuC15 Yes overexpress_regulators Overexpress Regulators (asuR1, asuR5, etc.) is_fatty_acid->overexpress_regulators No overexpress_asuC15->end overexpress_regulators->end

Caption: Troubleshooting workflow for low this compound production.

metabolic_crosstalk chc_coa Cyclohexylcarbonyl-CoA (CHC-CoA) asukamycin_pathway This compound Biosynthesis chc_coa->asukamycin_pathway Desired Flux fatty_acid_pathway ω-Cyclohexyl Fatty Acid Biosynthesis chc_coa->fatty_acid_pathway Competing Flux asuC15 AsuC15 (Thioesterase) asuC15->fatty_acid_pathway Inhibits

Caption: Metabolic crosstalk for the precursor CHC-CoA.

References

Technical Support Center: Asukamycin Purification and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the purification and handling of Asukamycin. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the experimental workflow.

Purification Issues

Question: I am experiencing low yield of this compound after purification. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of this compound can stem from several factors throughout the purification process. A systematic approach to identify the bottleneck is crucial.

Potential Causes & Troubleshooting Steps:

  • Incomplete Extraction from Fermentation Broth:

    • Issue: this compound may not be efficiently extracted from the Streptomyces nodosus subsp. asukaensis culture.[1]

    • Troubleshooting:

      • Ensure the pH of the fermentation broth is adjusted to an optimal level before extraction. While specific optimal pH for this compound extraction is not widely reported, many polyketides are extracted under slightly acidic to neutral conditions.

      • Verify the choice of extraction solvent. Ethyl acetate is commonly used for this compound.[1] Consider increasing the number of extractions (e.g., from 3 to 5 times) to ensure exhaustive extraction.

      • Agitation during extraction is key. Ensure vigorous mixing to maximize the interfacial surface area between the aqueous broth and the organic solvent.

  • Degradation on Silica Gel during Column Chromatography:

    • Issue: this compound's epoxide group can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1]

    • Troubleshooting:

      • Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine (0.1-1% in the eluent), to neutralize acidic sites.

      • Use alternative stationary phases: Consider using neutral alumina or a bonded-phase silica, like C18, for preliminary purification to avoid the harshness of silica.

      • Minimize contact time: Run the column as quickly as possible without sacrificing resolution.

  • Co-elution with Congeners:

    • Issue: this compound is often produced alongside a series of structurally similar congeners (e.g., A2-A7, B1-B5), which can be difficult to separate.[1]

    • Troubleshooting:

      • Optimize HPLC conditions: On a semi-preparative C18 column, fine-tune the gradient of the mobile phase (e.g., acetonitrile/water or methanol/water with a possible formic acid modifier) to improve resolution.[1] Small changes in the gradient slope can significantly impact the separation of closely related compounds.

      • Analyze fractions carefully: Collect smaller fractions during column chromatography and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the purest this compound-containing fractions.

  • Solubility Issues:

    • Issue: this compound may precipitate during concentration steps if the solvent becomes saturated.

    • Troubleshooting:

      • Avoid complete dryness when evaporating the solvent after extraction or chromatography. Redissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol or DMSO) before proceeding to the next step.[2]

      • If precipitation occurs, try gentle warming or sonication to redissolve the compound.

Question: My HPLC chromatogram for this compound shows peak tailing or broadening. What could be the cause and how can I improve the peak shape?

Answer:

Poor peak shape in HPLC can compromise resolution and quantification. The following are common causes and solutions:

Potential Causes & Troubleshooting Steps:

  • Secondary Interactions with Residual Silanols:

    • Issue: The amine groups in this compound can interact with free silanol groups on the C18 stationary phase, causing peak tailing.

    • Troubleshooting:

      • Lower the mobile phase pH: Add a modifier like formic acid (0.1%) to the mobile phase.[1] At a lower pH, the silanol groups are protonated and less likely to interact with the basic sites on this compound.

      • Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are recommended for analyzing basic compounds.

  • Column Overload:

    • Issue: Injecting too much sample can lead to peak fronting or tailing.

    • Troubleshooting:

      • Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.

      • For preparative runs, consider using a larger diameter column.

  • Mismatch between Injection Solvent and Mobile Phase:

    • Issue: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.

    • Troubleshooting:

      • Whenever possible, dissolve the sample in the initial mobile phase.

      • If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Stability Issues

Question: I am concerned about the stability of my purified this compound. What are the known stability issues and recommended storage conditions?

Answer:

This compound's stability is influenced by its chemical structure, particularly the presence of an epoxide ring and polyene chains.

Key Stability Concerns:

  • Epoxide Ring Opening/Reduction:

    • Issue: The epoxide group is crucial for this compound's biological activity.[1] It can be non-enzymatically reduced to a diol, forming the less active Type II Asukamycins (e.g., B-series).[1] This can occur under acidic or nucleophilic conditions.

    • Mitigation:

      • Avoid strongly acidic or basic conditions during purification and storage.

      • Store in aprotic solvents if possible, although solubility may be a limiting factor.

  • Oxidation:

    • Issue: The polyene chains in this compound are susceptible to oxidation.

    • Mitigation:

      • Store under an inert atmosphere (e.g., argon or nitrogen).

      • Avoid prolonged exposure to light.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C or lower[2]Minimizes degradation kinetics.
Form As a solid or in a suitable solvent[2]A solid is generally more stable than a solution.
Solvent DMSO, DMF, Ethanol, Methanol[2]Choose a high-purity solvent in which this compound is stable.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation.
Light Protect from lightPrevents light-induced degradation.
pH Neutral to slightly acidicAvoids base-catalyzed degradation.

Long-term Stability:

When stored as a solid at -20°C, this compound has been reported to be stable for at least 4 years.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for dissolving this compound? A1: this compound is soluble in DMF, DMSO, ethanol, and methanol.[2]

Q2: How can I confirm the identity and purity of my this compound sample? A2: A combination of techniques is recommended:

  • LC-MS/MS: To confirm the molecular weight and fragmentation pattern. The parent/daughter ion transition of 547.2/189.2 is characteristic of this compound.[3]

  • NMR: For structural confirmation.

  • HPLC with a UV detector: To assess purity by observing the presence of other peaks.

Q3: What are the expected degradation products of this compound? A3: The most well-characterized degradation or related products are the Type II Asukamycins (B-series), where the epoxide at C5-C6 has been reduced.[1] Other potential degradation could arise from the oxidation of the polyene chains.

Q4: Can I use a standard silica gel for the purification of this compound? A4: While it has been used, standard silica gel can be problematic due to its acidic nature, which may cause degradation.[1] If used, it is advisable to neutralize it with a base or opt for a reverse-phase C18 silica for better recovery and purity.

Experimental Protocols

Protocol 1: General Purification of this compound from Fermentation Broth

  • Extraction:

    • Harvest the Streptomyces nodosus subsp. asukaensis culture.

    • Mix the culture thoroughly with an equal volume of ethyl acetate.

    • Separate the mixture by centrifugation.

    • Collect the ethyl acetate layer and evaporate to near dryness under reduced pressure.[1]

  • Silica Gel Chromatography (Optional First Pass):

    • Prepare a silica gel column (100-200 mesh).

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the sample onto the column.

    • Elute with a gradient of dichloromethane and methanol (e.g., starting with 100:3 dichloromethane/methanol).[1]

    • Collect fractions and monitor by TLC.

  • Semi-preparative Reverse-Phase HPLC:

    • Pool and concentrate the fractions containing this compound.

    • Dissolve the material in a suitable solvent (e.g., methanol).

    • Purify using a semi-preparative C18 column.

    • Elute with a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be 65-90% acetonitrile over 20 minutes.[1]

    • Monitor the elution at a suitable wavelength (e.g., 260-360 nm) and collect the peak corresponding to this compound.

    • Lyophilize the pure fractions to obtain this compound as a solid.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation Broth Solvent_Extraction Ethyl Acetate Extraction Fermentation->Solvent_Extraction Evaporation1 Evaporation Solvent_Extraction->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract Silica_Column Silica Gel Chromatography (DCM/MeOH) Crude_Extract->Silica_Column Fraction_Collection1 Fraction Collection & TLC Analysis Silica_Column->Fraction_Collection1 RP_HPLC Semi-Preparative RP-HPLC (C18, ACN/H2O) Fraction_Collection1->RP_HPLC Fraction_Collection2 Pure Fraction Collection RP_HPLC->Fraction_Collection2 Lyophilization Lyophilization Fraction_Collection2->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound

Caption: this compound Purification Workflow.

troubleshooting_logic Start Low Purification Yield Check_Extraction Check Extraction Efficiency? Start->Check_Extraction Check_Silica Degradation on Silica? Check_Extraction->Check_Silica No Increase_Extractions Increase Extraction Repetitions Check_Extraction->Increase_Extractions Yes Check_HPLC Co-elution in HPLC? Check_Silica->Check_HPLC No Neutralize_Silica Use Neutralized Silica or C18 Check_Silica->Neutralize_Silica Yes Optimize_Gradient Optimize HPLC Gradient Check_HPLC->Optimize_Gradient Yes Success Yield Improved Check_HPLC->Success No Increase_Extractions->Check_Silica Neutralize_Silica->Check_HPLC Optimize_Gradient->Success

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Asukamycin Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Asukamycin solubility in cell-based assays.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in a question-and-answer format.

Q1: My this compound precipitated when I added it to my cell culture medium. What should I do?

A1: this compound is a hydrophobic compound with low aqueous solubility. Precipitation is a common issue when diluting a stock solution (typically in DMSO) into an aqueous cell culture medium. Here are several strategies to overcome this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and not exceeding 1%, as higher concentrations can be toxic to cells.[1][2] You may need to prepare a more concentrated stock solution of this compound in DMSO to achieve the desired final concentration of this compound while keeping the DMSO percentage low.

  • Use a Co-solvent: Incorporating a water-miscible co-solvent like polyethylene glycol 400 (PEG400) can improve solubility. Prepare a stock solution of this compound in a mixture of DMSO and PEG400 before diluting it into your culture medium. It is crucial to determine the maximum tolerated concentration of the co-solvent for your specific cell line.

  • Utilize a Surfactant: Non-ionic surfactants like Tween 80 can aid in solubilizing hydrophobic compounds by forming micelles. Prepare a stock solution of this compound in an aqueous solution containing a low concentration of Tween 80 (e.g., 0.1-1%). As with co-solvents, it is essential to perform a toxicity assessment of the surfactant on your cells.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in the cell culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help to keep the compound in solution.

Q2: What is the recommended solvent for making an this compound stock solution?

A2: this compound is soluble in several organic solvents. For cell-based assays, Dimethyl sulfoxide (DMSO) is the most commonly used solvent. It is also soluble in Dimethylformamide (DMF), ethanol, and methanol.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize cytotoxic effects.[1][2] Some robust cell lines may tolerate up to 1% DMSO, but it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line's viability and function.

Q4: I am still observing low potency of this compound in my assay, even without visible precipitation. What could be the reason?

A4: The high lipophilicity of this compound can lead to low free concentrations in the aqueous culture medium, even if no visible precipitate is present.[3] The compound may adhere to plasticware or aggregate into non-bioavailable micelles. Consider the following:

  • Use of Pluronic F-68: This non-ionic surfactant can be added to the culture medium to help maintain the solubility and availability of hydrophobic compounds.

  • Formulation with Serum: If your experiment allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds through binding to albumin and other proteins. However, be aware that this can also affect the free concentration and activity of the compound.

Q5: How should I prepare my this compound working solutions for a cell-based assay?

A5: It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Always add the this compound stock solution to the medium and mix immediately and thoroughly to minimize the risk of precipitation. Prepare fresh working solutions for each experiment to ensure consistency.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)SolubleGeneric
Dimethylformamide (DMF)SolubleGeneric
EthanolSolubleGeneric
MethanolSolubleGeneric

Table 2: Reported IC50/GI50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50/GI50 (µM)Reference
231MFPTriple-Negative Breast Cancer13.8 (EC50, proliferation)[3]
HCC38Triple-Negative Breast Cancer4.5 (EC50, survival)[3]
Various Tumor Cell Lines-1-5[4]
19 Breast Cancer Cell LinesBreast Cancer5.7 - >20[3]
250 Cancer Cell LinesVarious0.08 - >30[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile (optional)

  • Tween 80, sterile (optional)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure for DMSO Stock Solution:

  • Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Procedure for Working Solutions (Dilution in Medium):

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Pre-warm the sterile cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations.

  • Mix each dilution thoroughly by gentle pipetting or inversion immediately after adding the this compound solution.

  • Use the freshly prepared working solutions for your cell-based assay.

Protocol 2: Cell Viability (MTT) Assay with this compound

Objective: To determine the effect of this compound on the viability of a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well.

  • Incubate the plate at room temperature in the dark with gentle shaking for 2-4 hours, or until the formazan crystals are completely dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay A This compound Powder C High-Concentration Stock Solution A->C B Solvent (e.g., DMSO) B->C E Working Solutions (Serial Dilution) C->E D Cell Culture Medium D->E G Treatment of Cells E->G F Cell Seeding in 96-well Plate F->G H Incubation G->H I Viability Assay (e.g., MTT) H->I J Data Analysis (IC50 Determination) I->J

Caption: Experimental workflow for preparing and testing this compound in a cell-based viability assay.

asukamycin_pathway This compound This compound TernaryComplex This compound-UBR7-TP53 Ternary Complex This compound->TernaryComplex acts as molecular glue UBR7 UBR7 (E3 Ligase) UBR7->TernaryComplex TP53 TP53 (Tumor Suppressor) TP53->TernaryComplex p53_Activation TP53 Transcriptional Activation TernaryComplex->p53_Activation CellCycleArrest Cell Cycle Arrest p53_Activation->CellCycleArrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound as a molecular glue.

References

Technical Support Center: Enhancing Asukamycin Potency in Triple-Negative Breast Cancer (TNBC) Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Asukamycin and triple-negative breast cancer (TNBC) cells. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems encountered during in vitro experiments with this compound and TNBC cells, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
High variability in cell viability/proliferation assays between experiments. 1. This compound precipitation: Due to its high lipophilicity, this compound may precipitate in aqueous culture media, leading to inconsistent effective concentrations.[1] 2. Serum protein binding: this compound can bind to proteins in fetal bovine serum (FBS), reducing its bioavailable concentration.[1] 3. Inconsistent cell seeding density: Variations in the initial number of cells will lead to different responses to treatment.1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture media. Visually inspect for precipitates. Consider using a formulation with improved solubility if available. 2. Conduct experiments in serum-free or low-serum conditions for a defined period to assess the direct effect of this compound. If serum is required, maintain a consistent serum concentration across all experiments and consider this interaction when interpreting results.[1] 3. Standardize cell counting and seeding protocols. Use an automated cell counter for accuracy.
Lower than expected potency (high EC50/GI50 values). 1. Low UBR7 or p53 expression in the TNBC cell line: this compound's mechanism of action is dependent on the presence of both UBR7 and p53.[1][2] 2. High drug efflux: TNBC cells can exhibit multidrug resistance through the expression of ATP-binding cassette (ABC) transporters. 3. Sub-optimal treatment duration: The time required for this compound to induce a cellular response may not have been reached.1. Screen different TNBC cell lines for their endogenous UBR7 and p53 expression levels via Western blot or qPCR to select a responsive model.[3] 2. Consider co-treatment with an ABC transporter inhibitor to investigate the role of drug efflux. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for the desired endpoint.
Inconsistent results in p53 stabilization or transcriptional activity assays. 1. Inefficient cell lysis or protein extraction: Incomplete lysis can lead to variability in protein yields and subsequent downstream analysis. 2. Sub-optimal this compound concentration: The concentration used may be insufficient to induce a measurable stabilization of p53. 3. Transient effect: The stabilization of p53 might be transient, and the measurement time point may not be optimal.1. Optimize the cell lysis protocol. Ensure the use of appropriate lysis buffers containing protease and phosphatase inhibitors. 2. Perform a dose-response experiment to identify the optimal concentration of this compound for p53 stabilization.[1][4] 3. Conduct a time-course experiment to identify the peak of p53 stabilization and transcriptional activation of its target genes.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in TNBC cells?

A1: this compound functions as a "molecular glue" that induces and stabilizes an interaction between the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53.[1][2] This complex formation leads to the stabilization and activation of p53, which in turn impairs the proliferation and survival of TNBC cells.[1]

Q2: Why does the potency of this compound differ between proliferation and survival assays?

A2: The observed difference in potency, for example in 231MFP cells, is likely due to the binding of this compound to serum proteins in the culture medium used for proliferation assays.[1] In serum-free conditions, used for survival assays, the intracellular concentration of this compound is higher, leading to a more potent effect.[1]

Q3: Which TNBC cell lines are most sensitive to this compound?

A3: Sensitivity to this compound can vary across different TNBC cell lines. Studies have shown a range of sensitivities, with some lines showing GI50 values between 5.7–11.2 μM, while others are less sensitive with GI50 values of 13–16 μM or even refractory (GI50 >20 μM).[1] It is recommended to profile the cell lines of interest for their sensitivity.

Q4: How can I enhance the potency of this compound in my experiments?

A4: While direct experimental evidence for specific synergistic combinations with this compound is limited, several strategies can be explored based on its mechanism and the biology of TNBC:

  • Combination with agents that increase p53 expression or activity: Although this compound stabilizes p53, combining it with drugs that further enhance p53 function could be beneficial.

  • Combination with inhibitors of pathways that promote cell survival: TNBC often relies on pro-survival signaling pathways like PI3K/AKT/mTOR.[5] Combining this compound with inhibitors of these pathways could lead to a synergistic anti-cancer effect.

  • Combination with DNA damaging agents: Since p53 is a key player in the DNA damage response, combining this compound with sub-toxic doses of DNA damaging agents might enhance its pro-apoptotic effects.

Q5: What are the key experimental controls to include when working with this compound?

A5: It is crucial to include the following controls:

  • Vehicle control: A control group treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • Untreated control: A control group of cells that are not exposed to any treatment.

  • Positive control: A known compound that induces the expected effect (e.g., a known p53 activator for stabilization assays).

  • Cell line controls: If investigating the role of UBR7 or p53, use cell lines with knockdown or knockout of these proteins.[1]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various breast cancer cell lines.

Table 1: EC50 Values of this compound in 231MFP TNBC Cells [1]

AssayEC50 (μM)
Proliferation (in full serum-containing media)13.8
Survival (in serum-free media)4.5

Table 2: GI50 Values of this compound in a Panel of Breast Cancer Cell Lines [1][6]

SensitivityGI50 Range (μM)Number of Cell Lines
Heightened Sensitivity5.7 - 11.27
Intermediate Sensitivity13 - 169
Refractory> 203

Experimental Protocols

Protocol: Cell Proliferation Assay using Hoechst Staining

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[1]

Materials:

  • TNBC cell line (e.g., 231MFP)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • Hoechst 33342 stain

  • 10% Formalin

  • Phosphate-buffered saline (PBS)

  • Automated fluorescence microscope or plate reader

Procedure:

  • Seed TNBC cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, carefully remove the treatment medium.

  • Fix the cells by adding 50 µL of 10% formalin to each well and incubate for 15 minutes at room temperature.

  • Wash the wells twice with 100 µL of PBS.

  • Stain the cells by adding 50 µL of Hoechst 33342 solution (diluted in PBS according to the manufacturer's instructions) to each well and incubate for 15 minutes at room temperature in the dark.

  • Wash the wells twice with 100 µL of PBS.

  • Add 100 µL of PBS to each well.

  • Image the plate using an automated fluorescence microscope or measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for Hoechst stain.

  • Quantify the cell number by counting the nuclei from the images or by using the fluorescence intensity readings.

  • Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Visualizations

Caption: this compound's mechanism as a molecular glue.

Experimental_Workflow cluster_cell_line Cell Line Selection & Characterization cluster_single_agent Single Agent Dose-Response cluster_combination Combination Studies cluster_mechanism Mechanism of Synergy start Hypothesis: Combination X enhances This compound potency cell_line_selection Select TNBC cell lines start->cell_line_selection protein_expression Characterize UBR7/p53 expression (Western Blot/qPCR) cell_line_selection->protein_expression asukamycin_dose Determine this compound GI50 protein_expression->asukamycin_dose drugX_dose Determine Drug X GI50 protein_expression->drugX_dose combination_assay Cell viability/proliferation assay (Fixed ratio or matrix design) asukamycin_dose->combination_assay drugX_dose->combination_assay synergy_analysis Calculate Combination Index (CI) (e.g., Chou-Talalay method) combination_assay->synergy_analysis p53_activity Assess p53 stabilization and transcriptional activity synergy_analysis->p53_activity If synergistic apoptosis_assay Measure apoptosis (e.g., Caspase-3/7 assay, Annexin V) p53_activity->apoptosis_assay

Caption: Workflow for testing synergistic drug combinations.

References

Technical Support Center: Asukamycin Extraction & Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the degradation of Asukamycin during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during extraction and purification?

A1: this compound is a polyketide and a member of the manumycin family, containing a critical C5,C6 epoxy group and a polyene structure.[1] These structural features make it susceptible to degradation under certain conditions. The primary factors to consider are:

  • pH: this compound is sensitive to acidic and alkaline conditions. Polyene antibiotics, a class this compound belongs to, are known to be more stable near neutral pH and can degrade under acidic conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of polyene antibiotics.

  • Light: Exposure to light, especially UV radiation, can cause degradation of light-sensitive compounds, including many antibiotics.[2][3]

  • Oxidation: The polyene structure is susceptible to oxidation.

Q2: What are the visible signs of this compound degradation?

A2: While specific degradation products of this compound are not extensively documented in publicly available literature, general signs of degradation for polyketide and polyene antibiotics include:

  • Color Change: A change in the color of the extract or purified solution.

  • Loss of Bioactivity: Reduced antibacterial, antifungal, or antitumor activity in bioassays.[1]

  • Chromatographic Profile Changes: Appearance of new peaks or a decrease in the main this compound peak area during HPLC analysis.

Q3: What is the recommended solvent for extracting this compound?

A3: Ethyl acetate is the most commonly reported solvent for the initial extraction of this compound from fermentation broth.[1]

Q4: What are the general recommendations for storing this compound solutions?

A4: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. While specific data for this compound is limited, based on the stability of similar compounds, the following is recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.[4] For short-term storage, refrigeration at 2-8°C is advisable.[5]

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the container with aluminum foil.[2][6][7]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and purification.

Problem Possible Cause Recommended Solution
Low yield of this compound Degradation during extraction due to improper pH.Maintain a neutral pH during extraction and subsequent purification steps. Use buffered solutions where appropriate.
Degradation due to high temperatures.Perform all extraction and purification steps at low temperatures (e.g., on ice or in a cold room). Avoid prolonged exposure to room temperature.
Exposure to light.Work in a dimly lit area or use amber-colored glassware. Protect samples from direct light at all stages.
Appearance of multiple unknown peaks in HPLC Degradation of this compound.Review the extraction and purification protocol for potential causes of degradation (pH, temperature, light). Analyze the unknown peaks by mass spectrometry to identify potential degradation products.
Contamination.Ensure all solvents are of high purity and glassware is thoroughly cleaned.
Loss of biological activity of the purified compound Degradation of the epoxy ring or polyene chain.Confirm the structural integrity of the purified this compound using NMR and mass spectrometry. Re-evaluate the entire extraction and purification process to minimize harsh conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the Streptomyces nodosus subsp. asukaensis culture broth to separate the mycelium from the supernatant.

  • Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure at a low temperature (<30°C).

Protocol 2: Purification of this compound
  • Silica Gel Chromatography:

    • Dissolve the concentrated crude extract in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of dichloromethane and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Reversed-Phase HPLC:

    • Combine and concentrate the this compound-containing fractions.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Purify further using a C18 reversed-phase HPLC column.

    • A common mobile phase is a gradient of water (with 0.1% formic acid to improve peak shape) and methanol or acetonitrile.

    • Monitor the elution at the appropriate UV wavelength for this compound.

    • Collect the peak corresponding to this compound and concentrate under reduced pressure.

Visualizations

Asukamycin_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelium Mycelium (discard) Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Ethyl Acetate Extraction (3x) Supernatant->Solvent_Extraction Aqueous_Phase Aqueous Phase (discard) Solvent_Extraction->Aqueous_Phase Organic_Phase Combined Organic Phases Solvent_Extraction->Organic_Phase Drying Drying (Na2SO4) Organic_Phase->Drying Concentration Concentration (<30°C) Drying->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions This compound-rich Fractions Silica_Gel->Fractions RP_HPLC Reversed-Phase HPLC Fractions->RP_HPLC Pure_this compound Pure this compound RP_HPLC->Pure_this compound

This compound Extraction and Purification Workflow

Troubleshooting_Degradation Start Low Yield or Impure Product Check_pH Is pH controlled (near neutral)? Start->Check_pH Check_Temp Are temperatures kept low? Check_pH->Check_Temp Yes Solution_pH Adjust pH with buffers. Check_pH->Solution_pH No Check_Light Is the sample protected from light? Check_Temp->Check_Light Yes Solution_Temp Use ice baths, cold room. Check_Temp->Solution_Temp No Check_Oxidation Is exposure to air minimized? Check_Light->Check_Oxidation Yes Solution_Light Use amber vials, work in dim light. Check_Light->Solution_Light No Solution_Oxidation Use degassed solvents, consider inert atmosphere. Check_Oxidation->Solution_Oxidation No End Improved Yield and Purity Check_Oxidation->End Yes Solution_pH->Check_Temp Solution_Temp->Check_Light Solution_Light->Check_Oxidation Solution_Oxidation->End

Troubleshooting Logic for this compound Degradation

References

Technical Support Center: Enhancing Asukamycin Heterologous Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the efficiency of Asukamycin heterologous expression. The information is compiled from published research to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in producing this compound through heterologous expression?

A1: The primary challenge in producing this compound is the relatively low yield obtained from the wild-type producing strain, Streptomyces nodosus subsp. asukaensis ATCC 29757.[1][2][3] Consequently, achieving high titers in a heterologous host can also be difficult. This is often attributed to complex regulatory networks governing the this compound biosynthetic gene cluster (asu).[2][3]

Q2: Which heterologous host is commonly used for this compound expression?

A2: Streptomyces lividans K4-114 has been successfully used as a heterologous host for the expression of the entire this compound biosynthetic gene cluster.[4][5] This strain is a common choice for heterologous expression of actinomycete secondary metabolites due to its well-characterized genetics and relatively clean metabolic background.

Q3: What is the role of the asuR genes in this compound production?

A3: The asu gene cluster contains six putative regulatory genes, asuR1 through asuR6.[2][3] Studies have shown that these genes play a crucial role in regulating this compound biosynthesis. Specifically, asuR1 and asuR5 have been identified as critical for the production of this compound.[2][3] Other asuR genes also appear to regulate the pathway at various levels, and some may act synergistically to enhance production.[2]

Q4: Can the precursor supply limit this compound production?

A4: Yes, the biosynthesis of this compound is dependent on several key precursors. The core structure is assembled from 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety.[4][5][6][7] A limited supply of any of these precursors could potentially create a bottleneck in the overall production of this compound. For instance, mutants unable to produce 3,4-AHBA failed to produce this compound, but production was restored when 3,4-AHBA was supplied exogenously.[4]

Troubleshooting Guide

Problem 1: Low or no this compound production in the heterologous host.

Possible Cause Suggested Solution
Inefficient promoter The native promoters within the asu cluster may not be efficiently recognized by the heterologous host's transcriptional machinery.
Action: Clone the asu gene cluster under the control of a strong, constitutive promoter that is known to function well in the chosen host, such as the ermE* promoter.[1]
Suboptimal fermentation conditions The growth medium and culture conditions may not be optimal for this compound production.
Action: Systematically optimize fermentation parameters such as temperature (typically 28-30°C for Streptomyces), pH, aeration, and media composition.[8] Test different production media, such as YM medium.[1]
Incorrect gene cluster assembly The entire and correct biosynthetic gene cluster may not have been successfully cloned and transferred.
Action: Verify the integrity of the cloned asu cluster using restriction digestion and sequencing. The complete cluster is approximately 80.2 kb.[9] Ensure that all necessary genes, including the regulatory genes, are present.[4]
Lack of essential precursors The heterologous host may not produce sufficient quantities of the necessary precursors for this compound biosynthesis.
Action: Supplement the culture medium with precursors like 3,4-AHBA to see if production is restored or enhanced.[4]

Problem 2: Inconsistent this compound yields between batches.

Possible Cause Suggested Solution
Variability in inoculum quality The age and quality of the seed culture can significantly impact the final product yield.
Action: Standardize the seed culture preparation. Use fresh spores to inoculate the seed medium and ensure a consistent incubation time (e.g., 2 days) before inoculating the production culture.[1]
Plasmid instability The plasmid carrying the large asu gene cluster may be unstable in the heterologous host.
Action: Ensure continuous antibiotic selection pressure during fermentation to maintain the plasmid. Consider integrating the gene cluster into the host chromosome for more stable expression.

Quantitative Data on Production Improvement

Strain/Condition Modification Fold Increase in this compound Production Reference
S. nodosusOverexpression of a cassette with asuR1, asuR2, asuR3, and asuR4~14-fold[1][2]

Experimental Protocols

Protocol 1: Heterologous Expression of the this compound Gene Cluster in S. lividans

  • Gene Cluster Cloning: The entire asu biosynthetic gene cluster can be cloned from the genomic DNA of S. nodosus subsp. asukaensis. Due to its size, a cosmid library approach is often employed.[4]

  • Plasmid Construction: The cloned asu cluster is then assembled into a suitable expression vector for Streptomyces, such as one that can be conjugated from E. coli. The λ-Red recombination system can be used for assembling large DNA fragments.[4]

  • Host Transformation: The resulting expression plasmid is introduced into the heterologous host, S. lividans K4-114, via intergeneric conjugation from an E. coli donor strain.[4]

  • Fermentation:

    • Prepare a seed culture by inoculating a suitable seed medium with spores of the recombinant S. lividans strain. Incubate for 2 days.[1]

    • Inoculate the production medium with the seed culture. A common production medium is YM medium.[1]

    • Incubate the production culture for 3-5 days under appropriate aeration and temperature (e.g., 28-30°C).[1][8]

  • Extraction and Analysis:

    • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.[1][4]

    • Evaporate the ethyl acetate extracts and redissolve the residue in methanol.[1]

    • Analyze the methanolic solution by HPLC or LC-MS to detect and quantify this compound.[1][4]

Visualizations

Asukamycin_Biosynthetic_Pathway Precursors Precursors (3,4-AHBA, Cyclohexane Ring, Polyketide Extenders, C5N unit) AsuA_D AsuA-D Gene Products Precursors->AsuA_D Assembly Protothis compound Protothis compound AsuA_D->Protothis compound AsuE1_E2 AsuE1, AsuE2 Protothis compound->AsuE1_E2 Hydroxylation Hydroxyprotothis compound 4-Hydroxyprotothis compound AsuE1_E2->Hydroxyprotothis compound AsuE3 AsuE3 Hydroxyprotothis compound->AsuE3 Epoxidation This compound This compound AsuE3->this compound

Caption: Simplified this compound biosynthetic pathway.

Regulatory_Pathway asuR_cassette Overexpression Cassette (asuR1, asuR2, asuR3, asuR4) asu_BGC This compound Biosynthetic Gene Cluster (asu) asuR_cassette->asu_BGC Strong Positive Regulation asuR1 asuR1 asuR1->asu_BGC Critical Positive Regulation asuR5 asuR5 asuR5->asu_BGC Critical Positive Regulation This compound This compound Production asu_BGC->this compound

Caption: Key regulatory genes influencing this compound production.

Experimental_Workflow start Start: Clone asu BGC from S. nodosus construct Construct Expression Plasmid (e.g., with ermE* promoter) start->construct transform Transform Heterologous Host (e.g., S. lividans) construct->transform ferment Fermentation (Seed & Production Cultures) transform->ferment extract Solvent Extraction (Ethyl Acetate) ferment->extract analyze HPLC / LC-MS Analysis extract->analyze end End: Quantify this compound analyze->end

Caption: Workflow for heterologous expression of this compound.

References

Technical Support Center: Asukamycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the scaling up of Asukamycin production.

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck in scaling up this compound production?

A1: The primary bottleneck is the relatively low production yield of this compound in the wild-type strain of Streptomyces nodosus subsp. asukaensis ATCC 29757.[1][2] This necessitates genetic engineering and process optimization to achieve yields suitable for clinical studies and commercial manufacturing.

Q2: What are the key precursor molecules required for this compound biosynthesis?

A2: The this compound molecule is assembled from three main components: a "lower" polyketide chain initiated by 3-amino-4-hydroxybenzoic acid (3,4-AHBA), an "upper" polyketide chain initiated by cyclohexanecarboxylic acid, and a cyclized 5-aminolevulinic acid (ALA) moiety, which forms a 2-amino-3-hydroxycyclopent-2-enone (C5N) unit.[3][4][5][6]

Q3: What is the general strategy for extracting and purifying this compound from a culture broth?

A3: A common method involves a solvent extraction of the fermentation broth using ethyl acetate. The combined organic extract is then dried and concentrated. Purification is typically achieved through column chromatography, such as on a silica gel column, followed by semi-preparative reverse-phase HPLC for higher purity.[7]

Troubleshooting Guide

Low or No this compound Yield

Q: My S. nodosus culture is growing well, but the final yield of this compound is negligible. What are the potential causes and solutions?

A: This is a common challenge that can stem from issues in the biosynthetic pathway or its regulation.

  • Regulatory Gene Issues: The biosynthesis of this compound is controlled by a complex network of regulatory genes. Deletion of key positive regulators, specifically asuR1 and asuR5, can completely abolish production.[1][2]

    • Solution: Verify the integrity and expression levels of the asuR gene cluster. Overexpression of a cassette containing asuR1, asuR2, asuR3, and asuR4 has been shown to increase production by approximately 14-fold.[1][2]

  • Precursor Limitation: The formation of the 3,4-AHBA core is critical. Mutations in the asuA1 or asuA3 genes, which are involved in its formation, will halt production.[7]

    • Solution: Supplement the culture medium with 3,4-AHBA. If this restores production, it confirms a bottleneck in the 3,4-AHBA supply.[7]

  • Blocked Pathway Intermediates: The conversion of the intermediate protothis compound to the final product is a critical terminal step.[3] Disruptions in the genes responsible for final oxygenation steps (asuE1, asuE2, asuE3) can lead to the accumulation of intermediates instead of this compound.[7][8]

    • Solution: Analyze culture extracts using LC-MS for the presence of protoasukamycins. Accumulation of these intermediates points to a problem with the final hydroxylation and epoxidation steps.[7]

High Levels of Unwanted Congeners

Q: My fermentation is producing high levels of this compound congeners (A2-A7) but very little of the desired this compound A1. How can I shift production towards A1?

A: The production of different this compound congeners is related to the starter units used for the upper polyketide chain.

  • Cause: this compound A1 uses a cyclohexane ring as its starter unit, while congeners A2-A7 incorporate branched-chain acyl-CoA starter units derived from amino acids like valine, leucine, and isoleucine.[7][8] The production of congeners A2-A7 can be significantly increased if the primary pathway to A1 is disrupted. For instance, a mutant in the asuB1 gene, involved in forming the cyclohexane starter unit, fails to produce this compound A1 but increases the production of congeners A2-A7 threefold.[7]

  • Solution:

    • Genetic Confirmation: Ensure the asuB1-B4 gene set, responsible for cyclohexylcarbonyl-CoA biosynthesis, is intact and expressed correctly.[7]

    • Thioesterase Regulation: The type II thioesterase AsuC15 plays a role in balancing the production of A1 versus its congeners. A mutant in asuC15 predominantly accumulates A1, with a significant reduction in A2-A7.[7] Modulating the expression of AsuC15 could be a strategy to favor A1 production.

Experimental Protocols

Fermentation Protocol for this compound Production

This protocol is adapted from studies on S. nodosus cultivation.[1]

  • Spore Production: Grow S. nodosus wild-type and mutant strains on solid YM medium (2% agar) to produce spores.

  • Seed Culture: Inoculate spores into 30 mL of seed medium and cultivate for 2 days.

  • Production Culture: Transfer the seed culture into 50 mL of production medium in a 250-mL flask with coils.

  • Incubation: Ferment at 28°C with shaking at 250 rpm for 3 days.[7]

  • Harvesting: Collect the fermentation broth and separate the supernatant from the mycelia by centrifugation at 5000 rpm for 15 minutes.

Extraction and Analysis Protocol

This protocol outlines the steps for extracting and analyzing this compound from the culture broth.[1][7]

  • Extraction: Mix the harvested culture broth thoroughly with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Centrifugation: Separate the ethyl acetate layer from the aqueous layer by centrifugation.

  • Concentration: Collect the ethyl acetate layers and evaporate to near dryness using a rotary evaporator.

  • Solubilization: Dissolve the dried extract in a known volume of methanol (e.g., 10 mL) for analysis.

  • Analysis: Subject the dissolved extract to HPLC or LC-MS analysis to identify and quantify this compound and its congeners.

Silica Gel Purification Protocol

This protocol is for the initial purification of this compound from the crude extract.[7]

  • Column Preparation: Prepare a silica gel column (100–200 mesh).

  • Loading: Load the concentrated crude extract onto the column.

  • Elution: Elute the column with a solvent system of dichloromethane/methanol (e.g., 90:10 v/v).

  • Fraction Collection: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing this compound.

  • Further Purification: Pool the this compound-containing fractions and subject them to further purification using semi-preparative reverse-phase HPLC.[7]

Quantitative Data Summary

Table 1: Impact of Regulatory Gene Overexpression on this compound Yield

Strain / PlasmidGenetic ModificationThis compound Yield (mg/L)Fold Increase (Approx.)Reference
Wild-typeNone~51x[1]
pTMW50Empty Vector Control<5~0.5x[1]
pTMPX82Overexpression of asuR170 ± 13~3.5x[1]
pTMPX75Overexpression of asuR1-R4 cassetteNot specified directly, but noted as a 14-fold increase over wild-type~14x[1][2]

Table 2: Effect of Gene Deletions on this compound Production

Mutant StrainDeleted Gene(s)Effect on ProductionReference
ΔasuR1asuR1 (LuxR family regulator)No this compound production[1]
ΔasuR5asuR5 (SARP family regulator)No this compound production[1]
ΔasuR6asuR6 (LuxR family regulator)Production reduced to ~33% of wild-type[1]
ΔasuA1 / ΔasuA3Genes for 3,4-AHBA formationNo this compound production (restored by adding 3,4-AHBA)[7]
ΔasuB1Gene for cyclohexane starter unitNo this compound A1; 3-fold increase in congeners A2-A7[7]
ΔasuC2N-acyltransferaseProduction completely blocked[7]
ΔasuE2Flavin reductase-like proteinSignificantly lower yield of A1; accumulation of protoasukamycins[7]

Visualizations

Asukamycin_Biosynthesis_Pathway cluster_precursors Primary Metabolite Precursors cluster_building_blocks Key Biosynthetic Building Blocks cluster_assembly Assembly and Modification Shikimic_Acid Shikimic Acid CHC_CoA Cyclohexylcarbonyl-CoA (CHC-CoA) Shikimic_Acid->CHC_CoA asuB1-B4 Aspartate_Semialdehyde L-Aspartate-4-Semialdehyde AHBA 3-Amino-4-Hydroxybenzoic Acid (3,4-AHBA) Aspartate_Semialdehyde->AHBA asuA1, asuA3 DHAP DHAP DHAP->AHBA asuA1, asuA3 Glycine_SuccinylCoA Glycine + Succinyl-CoA C5N C5N Moiety Glycine_SuccinylCoA->C5N asuD1, D2, D3 Intermediate_1 Upper Chain Attachment CHC_CoA->Intermediate_1 asuC2 Lower_Chain Lower Polyketide Chain AHBA->Lower_Chain asuC genes Protothis compound Protothis compound C5N->Protothis compound asuD genes Lower_Chain->Intermediate_1 asuC2 Intermediate_1->Protothis compound asuD genes Final_this compound This compound Protothis compound->Final_this compound asuE1, E2, E3 (Hydroxylation & Epoxidation)

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_analysis Advanced Analysis cluster_findings Potential Findings & Solutions Start Problem: Low this compound Yield Check_Growth Is S. nodosus growth normal? Start->Check_Growth Check_Media Are fermentation media and conditions optimal? Check_Growth->Check_Media Yes Analyze_Metabolites Analyze extracts via LC-MS Check_Media->Analyze_Metabolites Yes Analyze_Genetics Check key biosynthetic and regulatory genes Analyze_Metabolites->Analyze_Genetics Finding_Congeners High congeners, low A1? -> Check asuB1, asuC15 Analyze_Metabolites->Finding_Congeners Finding_Intermediates Protothis compound buildup? -> Check asuE1, E2, E3 Analyze_Metabolites->Finding_Intermediates Finding_No_Product No product at all? -> Check asuR1/R5 expression -> Supplement with 3,4-AHBA Analyze_Genetics->Finding_No_Product

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow A Inoculation & Seed Culture (S. nodosus, 2 days) B Production Fermentation (3 days, 28°C, 250 rpm) A->B C Harvest & Centrifugation B->C D Solvent Extraction (Ethyl Acetate) C->D E Concentration (Rotary Evaporation) D->E F Crude Purification (Silica Gel Column) E->F G Fine Purification (Reverse-Phase HPLC) F->G H Analysis (LC-MS, NMR) G->H

Caption: General experimental workflow for this compound production.

References

Technical Support Center: Metabolic Engineering of Streptomyces for Enhanced Asukamycin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolic engineering of Streptomyces, particularly Streptomyces nodosus, for enhanced production of the antibiotic Asukamycin.

Troubleshooting Guides

This section addresses common issues encountered during experimental workflows.

Problem IDIssuePossible CausesSuggested Solutions
AY-T01 Low or no this compound production in wild-type S. nodosus Suboptimal culture conditions (medium composition, pH, temperature, aeration).Optimize fermentation parameters. Refer to the Experimental Protocols section for a standard production medium.[1][2]
Inoculum quality is poor.Use a fresh, well-sporulated culture for inoculation.
Inaccurate quantification method.Validate your HPLC analysis method. A protocol for HPLC analysis is provided in the Experimental Protocols section.[3]
AY-T02 Failed transformation of S. nodosus with expression vectors Inefficient protoplast formation.Optimize the lysozyme concentration and incubation time. The age of the mycelium is critical; late exponential phase is often optimal.[4] The addition of glycine (0.4-1%) to the growth medium can improve protoplast formation.[5][6][7]
Poor protoplast regeneration.Ensure the use of appropriate regeneration media (e.g., R2YE). Minimize mechanical stress on protoplasts.
Plasmid DNA degradation by host restriction systems.Use an E. coli strain that lacks methylation systems (e.g., ET12567/pUZ8002) for plasmid propagation before conjugation into Streptomyces.
Incorrect antibiotic selection or concentration.Verify the resistance marker on your plasmid and use the correct antibiotic at the appropriate concentration for selection.
AY-T03 Overexpression of regulatory genes (e.g., asuR1-4) does not increase this compound yield The expression vector is not functioning correctly.Verify the integrity of your overexpression construct by sequencing. Ensure you are using a strong constitutive promoter, such as ermE*.
The synergistic action of multiple regulators is required.Overexpression of individual regulatory genes may not be sufficient. A cassette containing multiple regulators, such as asuR1, asuR2, asuR3, and asuR4, has been shown to be more effective.[8][9]
The heterologous host lacks necessary precursors or cofactors.If expressing in a heterologous host like S. lividans, ensure the host's primary metabolism can support the biosynthesis of this compound precursors.
AY-T04 Accumulation of pathway intermediates (e.g., protothis compound) instead of this compound Inactivation or low activity of downstream tailoring enzymes.The conversion of protothis compound to this compound involves enzymes like AsuE1, AsuE2, and AsuE3, which are responsible for hydroxylation and epoxidation.[10][11] Ensure that the genes encoding these enzymes are present and expressed in your system.
Suboptimal fermentation conditions for tailoring reactions.The activity of tailoring enzymes can be sensitive to pH, temperature, and dissolved oxygen levels.
AY-T05 Engineered strain shows morphological changes but no yield improvement The introduced genetic modification has pleiotropic effects.The overexpression of regulatory genes can sometimes impact primary metabolism and morphology without a corresponding increase in secondary metabolite production.[8]
The metabolic burden of plasmid maintenance and heterologous gene expression is too high.Consider integrating the expression cassette into the chromosome to reduce the metabolic load.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it a target for metabolic engineering?

This compound is a polyketide antibiotic belonging to the manumycin family of metabolites, produced by Streptomyces nodosus subsp. asukaensis.[10][12] It exhibits antibacterial, antifungal, and potential antitumor activities.[9] However, the production of this compound in wild-type strains is often low, making metabolic engineering a crucial strategy to enhance its yield for potential clinical and commercial applications.[9]

Q2: What are the key precursors for this compound biosynthesis?

The biosynthesis of this compound involves the assembly of three main building blocks:

  • A 3-amino-4-hydroxybenzoic acid (3,4-AHBA) core component.

  • A cyclohexane ring derived from shikimic acid.

  • A 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety derived from 5-aminolevulinic acid (ALA).[11]

  • Two triene polyketide chains.[10][11]

Genetic Manipulation

Q3: Which genes are the most promising targets for overexpression to enhance this compound production?

The this compound biosynthetic gene cluster contains several regulatory genes (asuR1-asuR6). Overexpression of a gene cassette containing asuR1, asuR2, asuR3, and asuR4 has been shown to increase this compound production by approximately 14-fold.[8][9] The genes asuR1 and asuR5 have been identified as critical for biosynthesis.[8][9]

Q4: Is it better to overexpress a single regulatory gene or a cassette of multiple genes?

While individual overexpression of some regulatory genes can lead to a modest increase in production, the synergistic action of multiple regulators often yields better results. For this compound, a cassette containing asuR1-4 has proven to be significantly more effective than the overexpression of these genes individually.[8][9]

Q5: Can this compound be produced in a heterologous host?

Yes, the entire this compound biosynthetic gene cluster has been successfully cloned and expressed in Streptomyces lividans, demonstrating that this species can serve as a heterologous host for this compound production.[10][11]

Experimental Procedures

Q6: What is the recommended method for transforming Streptomyces nodosus?

Protoplast transformation is a commonly used method for introducing plasmid DNA into Streptomyces. This involves the enzymatic removal of the cell wall to form protoplasts, which can then take up foreign DNA in the presence of polyethylene glycol (PEG). Detailed protocols for protoplast formation, transformation, and regeneration are available.[4][5][6][7] Conjugation from an E. coli donor strain is another effective method, especially for large plasmids.[13]

Q7: How can I quantify the amount of this compound produced by my engineered strains?

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. The fermentation broth is typically extracted with an equal volume of ethyl acetate, and the extract is then analyzed by reverse-phase HPLC.[3] A detailed protocol is provided in the Experimental Protocols section.

Quantitative Data on this compound Production Enhancement

Engineering StrategyHost StrainFold Increase in ProductionFinal Titer (mg/L)Reference
Overexpression of asuR1, asuR2, asuR3, asuR4 gene cassetteS. nodosus~14-fold264 ± 28[8][9]
Wild-typeS. nodosus-19.1 ± 3.3[8]

Experimental Protocols

Protocol 1: Protoplast Transformation of Streptomyces nodosus (Adapted from general Streptomyces protocols)

Materials:

  • S. nodosus spore stock

  • YEME medium

  • 0.5% Glycine solution

  • P Buffer

  • 10.3% Sucrose solution

  • Lysozyme solution (1 mg/mL in P buffer)

  • PEG 1000 (30% w/v)

  • R2YE regeneration medium

  • Plasmid DNA with a selectable marker

Procedure:

  • Inoculate 25 mL of YEME medium containing 0.5% glycine with S. nodosus spores and incubate at 30°C with shaking for 36-48 hours.

  • Harvest the mycelium by centrifugation (1000 x g, 10 min).

  • Wash the mycelial pellet twice with 10.3% sucrose solution.

  • Resuspend the mycelium in 4 mL of lysozyme solution and incubate at 30°C for 15-60 minutes, monitoring protoplast formation under a microscope.

  • Filter the protoplast suspension through sterile cotton wool to remove mycelial fragments.

  • Pellet the protoplasts by gentle centrifugation (1000 x g, 7 min) and resuspend in 1 mL of P buffer.

  • Mix approximately 1 µg of plasmid DNA with 50 µL of the protoplast suspension.

  • Add 400 µL of 30% PEG 1000, mix gently, and incubate for 3 minutes at 32°C.

  • Pellet the protoplasts, resuspend in 100 µL of PWP buffer, and plate on R2YE regeneration plates.

  • Incubate at 28°C for 16-24 hours before overlaying with a soft agar containing the appropriate antibiotic for selection.

  • Continue incubation until transformant colonies appear.

Protocol 2: Construction of an asuR1-4 Overexpression Vector

Materials:

  • Genomic DNA from S. nodosus

  • High-fidelity DNA polymerase

  • Primers flanking the asuR1-4 gene cassette

  • Streptomyces expression vector (e.g., pIJ8668 derivative with an ermE* promoter)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

Procedure:

  • Design primers to amplify the entire asuR1-4 gene cassette from S. nodosus genomic DNA. Include restriction sites in the primers that are compatible with the multiple cloning site (MCS) of your chosen expression vector.

  • Perform PCR using high-fidelity DNA polymerase to amplify the asuR1-4 cassette.

  • Digest both the PCR product and the expression vector with the selected restriction enzymes.

  • Ligate the digested asuR1-4 fragment into the linearized expression vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli and select for transformants on appropriate antibiotic plates.

  • Isolate plasmid DNA from the resulting colonies and verify the correct insertion of the asuR1-4 cassette by restriction digestion and DNA sequencing.

Protocol 3: HPLC Analysis of this compound

Materials:

  • Ethyl acetate

  • Methanol

  • Acetonitrile (with 0.1% formic acid) - Solvent B

  • Water (with 0.1% formic acid) - Solvent A

  • C18 reverse-phase HPLC column (e.g., XTerra RP18, 4.6 x 250 mm)

Procedure:

  • Extract 1 mL of fermentation broth with 1 mL of ethyl acetate.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Evaporate the ethyl acetate extract to dryness and redissolve the residue in 1 mL of methanol.

  • Inject 20 µL of the extract onto the HPLC system.

  • Equilibrate the column with 65% Solvent B in Solvent A for 5 minutes.

  • Develop a gradient from 65% to 90% Solvent B in Solvent A over 20 minutes.

  • Wash the column with 90% Solvent B for 10 minutes.

  • Set the flow rate to 0.5 mL/min and monitor the absorbance at 280 nm.

  • Quantify this compound by comparing the peak area to a standard curve of purified this compound.

Visualizations

Asukamycin_Biosynthetic_Pathway cluster_precursors Primary Metabolites cluster_intermediates Key Precursors cluster_assembly Assembly and Tailoring Shikimic_Acid Shikimic_Acid CHC_CoA Cyclohexylcarbonyl-CoA (CHC-CoA) Shikimic_Acid->CHC_CoA asuB genes Glycine_Succinyl_CoA Glycine + Succinyl-CoA ALA 5-Aminolevulinic acid (ALA) Glycine_Succinyl_CoA->ALA asuD genes Primary_Metabolism_1 Primary Metabolism 3_4_AHBA 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) Primary_Metabolism_1->3_4_AHBA asuA genes Polyketide_Chains Polyketide Chain Assembly 3_4_AHBA->Polyketide_Chains CHC_CoA->Polyketide_Chains ALA->Polyketide_Chains Protothis compound Protothis compound Polyketide_Chains->Protothis compound asuC genes This compound This compound Protothis compound->this compound asuE genes (Hydroxylation & Epoxidation)

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow cluster_cloning Vector Construction cluster_transformation Streptomyces Transformation cluster_analysis Analysis A Amplify asuR1-4 cassette from S. nodosus gDNA B Digest asuR1-4 and Streptomyces expression vector A->B C Ligate asuR1-4 into vector B->C D Transform E. coli and verify construct C->D E Prepare S. nodosus protoplasts D->E F Transform protoplasts with overexpression vector E->F G Regenerate and select transformants F->G H Ferment engineered strain G->H I Extract this compound with ethyl acetate H->I J Quantify this compound by HPLC I->J

Caption: Experimental workflow for enhancing this compound production.

Regulatory_Pathway cluster_regulators Regulatory Genes cluster_pathway Biosynthetic Gene Cluster asuR_cassette asuR1-4 Overexpression Cassette asu_genes This compound biosynthetic genes (asuA, asuB, asuC, asuD, asuE) asuR_cassette->asu_genes Synergistic Upregulation asuR1 AsuR1 (Critical) asuR1->asu_genes Positive Regulation asuR5 AsuR5 (Critical) asuR5->asu_genes Positive Regulation This compound This compound asu_genes->this compound

Caption: Regulatory control of this compound biosynthesis.

References

Validation & Comparative

Unveiling the Molecular Machinery: Knockdown Studies Confirm Asukamycin's Novel Anti-Cancer Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Asukamycin's Action as a Molecular Glue, Validated by UBR7 Knockdown

This compound, a polyketide natural product, has demonstrated significant anti-proliferative activity in cancer cells. Recent research has illuminated its unique mechanism of action, identifying it as a "molecular glue" that fosters a novel interaction between the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53. This induced proximity leads to the activation of p53 transcriptional pathways and subsequent cancer cell death. The critical role of UBR7 in mediating this compound's effects has been definitively established through targeted knockdown studies, which abrogate the drug's efficacy. This guide provides a comparative analysis of this compound's performance, supported by experimental data from these pivotal knockdown studies, and details the methodologies employed.

Comparative Analysis of this compound Activity

The anti-proliferative effects of this compound are contingent on the presence of its direct target, UBR7. Knockdown of UBR7 in cancer cell lines confers significant resistance to this compound, underscoring the on-target activity of the compound. This is evident in the diminished activation of the p53 pathway and a reduction in cancer cell death.

Parameter This compound in Wild-Type Cells This compound in UBR7 Knockdown Cells Alternative: Manumycin A in Wild-Type Cells
Target Engagement Covalently binds to Cys374 of UBR7[1]Binding site absent or significantly reducedBinds to UBR7 with comparable potency to this compound[1]
p53 Activation Significant induction of p53 transcriptional activity[1]Attenuated induction of p53 transcriptional activity[1]Induces p53 transcriptional activity, more potent than doxorubicin[1]
p53 Target Gene Expression (TP53AIP1) Marked increase in mRNA expression[1]This compound-mediated increase in expression is attenuated[1]Data not available
Anti-proliferative Effect Potent growth inhibitionComplete resistance to anti-proliferative effects observed[2]Impairs breast cancer cell proliferation
Apoptosis Induction Induces apoptosisApoptotic effect is diminishedInduces apoptosis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized in the knockdown studies to confirm this compound's mechanism of action.

shRNA-Mediated Knockdown of UBR7 in 231MFP Cells

This protocol outlines the procedure for stably knocking down the expression of UBR7 in the 231MFP human breast cancer cell line using short hairpin RNA (shRNA).

  • shRNA Vector Preparation : Lentiviral vectors expressing shRNAs targeting UBR7 and a non-targeting control shRNA are prepared.

  • Cell Culture : 231MFP cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection : For lentivirus production, HEK293T cells are transfected with the shRNA expression vectors along with packaging and envelope plasmids using a suitable transfection reagent.

  • Lentiviral Transduction : The collected lentiviral particles are used to transduce 231MFP cells in the presence of polybrene to enhance infection efficiency.

  • Selection and Validation : Transduced cells are selected using puromycin. The efficiency of UBR7 knockdown is validated at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

p53 Transcriptional Activity Luciferase Reporter Assay

This assay quantitatively measures the activation of the p53 transcription factor in response to treatment with this compound.

  • Cell Seeding : UBR7 knockdown and control 231MFP cells are seeded in 96-well plates.

  • Transfection : Cells are co-transfected with a firefly luciferase reporter plasmid containing p53 response elements and a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Compound Treatment : After 24 hours, cells are treated with DMSO (vehicle control), this compound, or other compounds for a specified duration.

  • Lysis and Luminescence Measurement : Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative p53 transcriptional activity.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

  • Cell Treatment : UBR7 knockdown and control 231MFP cells are treated with this compound or vehicle control for the desired time.

  • Cell Harvesting : Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membrane integrity.

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. The percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells is quantified.

Visualizing the Mechanism and Workflow

To further elucidate the complex biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

Asukamycin_Mechanism_of_Action cluster_0 This compound Action cluster_1 Molecular Glue Complex cluster_2 Downstream Effects cluster_3 UBR7 Knockdown This compound This compound UBR7 UBR7 (E3 Ligase) This compound->UBR7 Binds to Cys374 Ternary_Complex This compound-UBR7-p53 Ternary Complex UBR7->Ternary_Complex p53_inactive Inactive p53 p53_active Active p53 Ternary_Complex->p53_active p53 Activation p53_target_genes p53 Target Genes (e.g., TP53AIP1) p53_active->p53_target_genes Transcriptional Activation Apoptosis Apoptosis p53_target_genes->Apoptosis Induces UBR7_knockdown UBR7 Knockdown UBR7_knockdown->UBR7 Inhibits

Caption: this compound's mechanism as a molecular glue.

Experimental_Workflow cluster_0 Cell Line Preparation cluster_1 Treatment and Assays cluster_2 Data Analysis and Confirmation start 231MFP Breast Cancer Cells knockdown shRNA-mediated UBR7 Knockdown start->knockdown control Control Cells (Non-targeting shRNA) start->control treatment Treat with this compound or Vehicle knockdown->treatment control->treatment luciferase_assay p53 Luciferase Reporter Assay treatment->luciferase_assay apoptosis_assay Annexin V Apoptosis Assay treatment->apoptosis_assay gene_expression qRT-PCR for p53 Target Genes treatment->gene_expression data_analysis Compare Results between Knockdown and Control luciferase_assay->data_analysis apoptosis_assay->data_analysis gene_expression->data_analysis conclusion Confirm UBR7-dependent Mechanism of Action data_analysis->conclusion

Caption: Workflow for knockdown studies.

References

Asukamycin Structure-Activity Relationship: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of asukamycin and its analogs reveals critical structural determinants for its potent antibacterial, antifungal, and anticancer activities. This guide provides a comparative overview of key structure-activity relationships, supported by available experimental data, to aid researchers and drug development professionals in the design of novel therapeutic agents.

This compound, a member of the manumycin family of antibiotics, has garnered significant interest for its diverse biological profile.[1] Its complex structure, featuring a central mC7N core, two polyketide chains, and a terminal cyclopentenone moiety, offers multiple avenues for structural modification to probe and enhance its therapeutic potential. This guide synthesizes the current understanding of the structure-activity relationships (SAR) of this compound, focusing on key structural modifications and their impact on biological efficacy.

Key Structural Features and Biological Activity

The biological activity of this compound is intrinsically linked to several key structural motifs. The C5,C6 epoxy group within the central ring system is crucial for its potent bioactivity. Reduction of this epoxide to a hydroxyl group, as seen in the this compound B series of analogs, results in a significant decrease in antibacterial and anticancer efficacy, highlighting the electrophilic nature of the epoxide as a potential pharmacophore.

The "upper" polyketide chain, which is initiated with a cyclohexanecarboxylic acid moiety in this compound, is another critical determinant of activity. Modifications in this region, including the substitution of the cyclohexane ring with branched or linear alkyl groups, have been shown to modulate the biological activity profile.

Comparative Biological Activity of this compound Analogs

Analog Structural Modification Reported Biological Activity Reference
This compound (A1) Cyclohexane ring in the upper polyketide chain; intact C5,C6 epoxy group.Potent antibacterial, antifungal, and anticancer (IC50 1-5 µM) activities.[2]
This compound A2-A7 Branched alkyl groups (derived from Val, Leu, and Ile) in place of the cyclohexane ring in the upper polyketide chain.Reported as congeners with biological activity, but specific quantitative data is limited.[2]
This compound B1-B5 Reduced C5,C6 epoxy group (5-hydroxyethylene structure).Weaker biological activities compared to the "A" series.[2]
This compound H Unbranched upper polyketide chain.Novel analog produced through mutasynthesis; detailed comparative activity data is not available.[3]
This compound I Linear initiation of the upper polyketide chain (from norleucine feeding).Novel analog produced through precursor-directed biosynthesis; detailed comparative activity data is not available.[3]
Protothis compound Lacks the C5,C6 epoxy group (double bond at C5-C6).Precursor to this compound; generally considered less active.[3]

Note: The table above is a qualitative summary based on available literature. Direct quantitative comparisons (e.g., MIC, IC50 values) from a single comparative study are needed for a more definitive SAR analysis.

Experimental Protocols

The evaluation of the biological activity of this compound and its analogs typically involves the following key assays:

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used assays for evaluating the in vitro cytotoxic effects of compounds.

Detailed Protocol:

  • Cell Plating: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Activity: Agar Diffusion Assay

The agar diffusion assay is a standard method to determine the antimicrobial activity of a substance.

Detailed Protocol:

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus).

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate.

  • Application of Test Compound: Place sterile paper discs impregnated with known concentrations of this compound or its analogs onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizing this compound's Structure-Activity Landscape

The following diagrams illustrate key aspects of this compound's structure-activity relationships and experimental workflows.

SAR_this compound cluster_sar Structure-Activity Relationship This compound This compound (Potent Activity) Epoxy_Mod C5,C6 Epoxide Modification (Reduction) This compound->Epoxy_Mod Reduction Upper_Chain_Mod Upper Polyketide Chain (Cyclohexane -> Alkyl) This compound->Upper_Chain_Mod Substitution Analog_B This compound B Analogs (Reduced Activity) Epoxy_Mod->Analog_B Analog_A_variants This compound A2-A7 (Modulated Activity) Upper_Chain_Mod->Analog_A_variants

Caption: Key structural modifications of this compound and their impact on biological activity.

MTT_Workflow start Start: Seed Cells treatment Treat with this compound Analogs start->treatment incubation1 Incubate (48-72h) treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate (3-4h) mtt_addition->incubation2 solubilization Add Solubilization Solution incubation2->solubilization readout Measure Absorbance (570nm) solubilization->readout end End: Calculate IC50 readout->end

Caption: Workflow for determining the anticancer activity of this compound analogs using the MTT assay.

Antibacterial_Assay_Workflow start Start: Prepare Bacterial Inoculum plate_inoculation Inoculate Agar Plate start->plate_inoculation disc_application Apply Discs with this compound Analogs plate_inoculation->disc_application incubation Incubate (18-24h) disc_application->incubation measurement Measure Zone of Inhibition incubation->measurement end End: Determine Antimicrobial Activity measurement->end

Caption: Workflow for the agar diffusion assay to assess antibacterial activity.

Conclusion and Future Directions

The structure-activity relationship of this compound is a promising area of research for the development of new therapeutic agents. The available data clearly indicates that the C5,C6 epoxy group and the nature of the "upper" polyketide chain are critical for its biological activity. Future research should focus on the systematic synthesis and biological evaluation of a wider range of this compound analogs to generate comprehensive quantitative SAR data. Such studies will be invaluable for the rational design of more potent and selective this compound-based drugs for the treatment of cancer and infectious diseases.

References

A Comparative Guide to Asukamycin Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Asukamycin analogs, a class of polyketide antibiotics with promising therapeutic applications. We delve into their synthesis, biological activities, and mechanisms of action, offering valuable insights for researchers in drug discovery and development. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of these potent compounds.

Comparative Biological Activity of this compound and its Analogs

This compound and its analogs exhibit a range of biological activities, including antibacterial, antifungal, and potent anticancer properties.[1][2] The cytotoxic effects of these compounds against various cancer cell lines are often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Below is a comparative summary of the reported IC50 values for this compound, its naturally occurring analog Manumycin A, and other relevant anticancer agents.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Jurkat (T-cell leukemia)~1-5[3]
U937 (histiocytic lymphoma)~1-5[3]
HL-60 (promyelocytic leukemia)~1-5[3]
K562 (chronic myelogenous leukemia)~1-5[3]
Raji (Burkitt's lymphoma)~1-5[3]
Manumycin A LNCaP (prostate cancer)8.79[4]
HEK293 (human embryonic kidney)6.60[4]
PC3 (prostate cancer)11.00[4]
C4-2B (prostate cancer)~0.25 (inhibits exosome release)[5]
Lonafarnib SMMC-7721 (hepatocellular carcinoma)20.29[6]
QGY-7703 (hepatocellular carcinoma)20.35[6]
Tipifarnib T-cell lymphoma cell lines<0.1 (sensitive lines)[7]
C643 (thyroid cancer)11.9[8]
Hth83 (thyroid cancer)5.1[8]
Doxorubicin MCF-7 (breast cancer)2.50[9]
AMJ13 (breast cancer)223.6 µg/ml[4]

Synthesis of this compound Analogs

The chemical synthesis of this compound and its analogs is a complex process. A key precursor in the biosynthesis of this compound is protothis compound.[10][11] The general approach to synthesizing various this compound analogs often involves modification of the upper or lower polyketide chains.[12][13]

General Synthetic Workflow for this compound Analogs

SynthesisWorkflow Starter_Units Starter Units (e.g., 3,4-AHBA, Cyclohexanecarboxylic acid) Polyketide_Synthase Polyketide Synthase (PKS) Assembly Starter_Units->Polyketide_Synthase Protoasukamycin_Core Protothis compound Core Structure Polyketide_Synthase->Protoasukamycin_Core Modification Chemical or Enzymatic Modification Protoasukamycin_Core->Modification Asukamycin_Analog This compound Analog Modification->Asukamycin_Analog

Caption: General workflow for the synthesis of this compound analogs.

Key Signaling Pathways in the Mechanism of Action

The anticancer activity of this compound and its analogs is attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

p38 MAPK Signaling Pathway

This compound's cytotoxicity in tumor cells is associated with the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, leading to the activation of caspases 8 and 3, key executioners of apoptosis.[3]

p38_MAPK_Pathway This compound This compound p38_MAPK p38 MAPK Activation This compound->p38_MAPK Caspase8 Caspase-8 Activation p38_MAPK->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced p38 MAPK signaling cascade leading to apoptosis.

UBR7-p53 Molecular Glue Interaction

Recent studies have revealed a novel mechanism of action for this compound, where it acts as a "molecular glue" between the E3 ligase UBR7 and the tumor suppressor protein p53.[7] This induced interaction leads to the transcriptional activation of p53, promoting cell death in cancer cells.

UBR7_p53_Pathway This compound This compound Ternary_Complex UBR7-Asukamycin-p53 Ternary Complex This compound->Ternary_Complex UBR7 UBR7 (E3 Ligase) UBR7->Ternary_Complex p53 p53 (Tumor Suppressor) p53->Ternary_Complex p53_Activation p53 Transcriptional Activation Ternary_Complex->p53_Activation Cell_Death Cell Death p53_Activation->Cell_Death

Caption: this compound as a molecular glue promoting UBR7-p53 interaction.

Experimental Protocols

Synthesis of Protothis compound

The synthesis of protothis compound, a key intermediate, has been reported and involves the assembly of two polyketide chains.[10][11][14] The "upper" chain is initiated by cyclohexanecarboxylic acid, and the "lower" chain by 3-amino-4-hydroxybenzoic acid (3,4-AHBA).[10][11][14] The final step in the biosynthesis is the modification of the aromatic ring to an epoxyquinol structure.[10][11][14]

Materials:

  • 3-amino-4-hydroxybenzoic acid (3,4-AHBA)

  • Cyclohexanecarboxylic acid

  • Appropriate polyketide synthase enzymes or chemical reagents for chain elongation and cyclization.

  • Solvents and reagents for extraction and purification (e.g., ethyl acetate, silica gel chromatography).

General Procedure:

  • Lower Chain Assembly: Initiate the synthesis with 3,4-AHBA and perform sequential condensation reactions to build the lower polyketide chain.

  • Upper Chain Assembly: Separately, initiate the synthesis with cyclohexanecarboxylic acid to construct the upper polyketide chain.

  • Chain Ligation: Ligate the upper and lower polyketide chains.

  • Cyclization and Modification: Induce the formation of the C5N unit and perform the terminal modification of the aromatic ring to yield protothis compound.

  • Purification: Purify the final product using chromatographic techniques.

In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to evaluate the antibacterial activity of natural product extracts.[15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cotton swabs

  • This compound analog solutions of known concentrations

  • Positive control (e.g., commercial antibiotic) and negative control (solvent)

  • Sterile cork borer or pipette tips

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.[16]

  • Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of MHA plates using a sterile cotton swab.[16]

  • Well Creation: Aseptically create wells (6-8 mm diameter) in the agar using a sterile cork borer.[15]

  • Sample Application: Add a defined volume (e.g., 20-100 µL) of the this compound analog solution, positive control, and negative control into separate wells.[15]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is indicative of the antibacterial activity.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key enzyme in the apoptotic pathway, in cell lysates.[1][10][11]

Materials:

  • Cancer cell lines

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cancer cells and treat them with the this compound analog at various concentrations for a specified duration. Include untreated cells as a negative control.

  • Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer to release the cellular contents, including caspases.[10]

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase-3 substrate.[1]

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the caspase-3 in the lysate to cleave the substrate, releasing a colored product (p-nitroanilide).[1]

  • Absorbance Measurement: Measure the absorbance of the colored product at 400-405 nm using a microplate reader.[1] The intensity of the color is proportional to the caspase-3 activity.

Conclusion

This compound and its analogs represent a promising class of natural products with significant potential for development as antibacterial and anticancer agents. Their unique mechanisms of action, particularly the induction of apoptosis through the p38 MAPK pathway and the novel molecular glue activity targeting the UBR7-p53 interaction, offer exciting avenues for therapeutic intervention. Further research focusing on the synthesis of novel analogs with improved potency and selectivity, coupled with detailed preclinical and clinical evaluations, is warranted to fully explore the therapeutic utility of this fascinating family of compounds. This guide serves as a foundational resource for researchers embarking on or continuing their investigations into the synthesis and biological evaluation of this compound analogs.

References

Asukamycin: A Comparative Analysis of Efficacy in the Polyketide Antibiotic Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a comprehensive comparative analysis of the polyketide antibiotic Asukamycin reveals its potent efficacy against a range of Gram-positive bacteria. This guide provides a detailed examination of this compound's performance benchmarked against other notable polyketide antibiotics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a member of the manumycin family of polyketides, demonstrates significant antibacterial activity, particularly against Gram-positive pathogens. This guide synthesizes available data on its minimum inhibitory concentrations (MICs) and provides a comparative framework against established polyketide antibiotics such as Erythromycin, Tetracycline, and Rifamycin. While direct comparative studies are limited, the existing data underscores this compound's potential as a valuable antimicrobial agent. This report also delves into the known mechanisms of action and provides detailed experimental protocols for assessing antibacterial efficacy.

Comparative Efficacy of Polyketide Antibiotics

The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the available MIC data for this compound and other selected polyketide antibiotics against common Gram-positive bacteria. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison due to variations in experimental conditions.

AntibioticStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Enterococcus faecalis (µg/mL)
This compound 0.78 - 6.25[1]3.12 - 6.25[1]No specific data found
Manumycin A Active (no specific MICs found)No specific data foundNo specific data found
Erythromycin 0.06 - >256No specific data foundNo specific data found
Tetracycline 0.25 - 64No specific data foundNo specific data found
Rifamycin No specific data foundNo specific data foundNo specific data found

Note: The wide range in MIC values for Erythromycin and Tetracycline reflects the prevalence of acquired resistance in clinical isolates. This compound's activity against tetracycline and erythromycin-resistant Staphylococcus aureus strains, with MICs of 6.25 µg/mL, suggests a different mechanism of action that may circumvent common resistance pathways[1].

Mechanism of Action: A Glimpse into Polyketide Diversity

Polyketide antibiotics exhibit a remarkable diversity in their mechanisms of action, targeting fundamental bacterial processes.

  • This compound and the Manumycin Family: this compound belongs to the manumycin group of antibiotics[1][2]. While its precise antibacterial mechanism is not fully elucidated, compounds in this family are known inhibitors of farnesyltransferase[3]. In eukaryotic cells, this enzyme is crucial for the post-translational modification of proteins involved in signal transduction. Its role in bacteria and the direct link to this compound's antibacterial activity require further investigation. Some evidence also points to immunomodulatory effects and inhibition of cytokine release[4].

  • Erythromycin (Macrolide): This class of polyketides inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the exit of the growing polypeptide chain.

  • Tetracycline: Tetracyclines also target protein synthesis, but they bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site.

  • Rifamycin (Ansamycin): Rifamycins inhibit bacterial DNA-dependent RNA polymerase, thus blocking the initiation of transcription and preventing the synthesis of messenger RNA.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of these antibiotics and the standard experimental procedure for determining their efficacy, the following diagrams are provided.

Polyketide_Antibiotic_Mechanisms cluster_Erythromycin Erythromycin (Macrolide) cluster_Tetracycline Tetracycline cluster_Rifamycin Rifamycin (Ansamycin) cluster_this compound This compound (Manumycin Family) 50S_Ribosome 50S_Ribosome Protein_Synthesis Protein_Synthesis 50S_Ribosome->Protein_Synthesis Inhibits 30S_Ribosome 30S_Ribosome tRNA_Binding tRNA_Binding 30S_Ribosome->tRNA_Binding Inhibits RNA_Polymerase RNA_Polymerase Transcription Transcription RNA_Polymerase->Transcription Inhibits Farnesyltransferase Farnesyltransferase Protein_Function Protein_Function Farnesyltransferase->Protein_Function Inhibits (Postulated) MIC_Workflow Start Start: Prepare Bacterial Inoculum Serial_Dilution Prepare Serial Dilutions of Antibiotic Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Visible Bacterial Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

References

Investigating Off-Target Effects of Asukamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target and potential off-target effects of Asukamycin, a polyketide natural product with known antibiotic and antiproliferative properties. We will delve into its mechanism of action, compare it with its structural analog, Manumycin A, and present experimental methodologies to identify and characterize off-target interactions.

Primary Target and Mechanism of Action

Recent chemoproteomic studies have identified the E3 ubiquitin ligase UBR7 as a primary cellular target of this compound. This compound acts as a "molecular glue," inducing a novel protein-protein interaction between UBR7 and the tumor suppressor protein p53 . This interaction is crucial for the anti-proliferative effects of this compound in cancer cells. The compound covalently modifies cysteine 374 (C374) on UBR7, and this modification is essential for its anticancer activity.

Quantitative Comparison of this compound and Manumycin A

The following table summarizes the available quantitative data for this compound and its close structural analog, Manumycin A. While specific binding affinity or IC50 values for this compound's primary target, UBR7, are not yet published, its growth inhibitory effects on various cancer cell lines have been determined. Manumycin A, on the other hand, has well-documented off-target activities with corresponding IC50 and Ki values.

CompoundTarget/EffectCell Line/SystemMeasurementValueReference
This compound Growth Inhibition (GI50)250 Cancer Cell LinesGI500.08 to >30 µM
Growth Inhibition (GI50)19 Breast Cancer Cell LinesGI505.7–11.2 µM (sensitive lines)
Manumycin A Farnesyltransferase (FTase)Human (cell-free)IC5058.03 µM
Farnesyltransferase (FTase)Human (cell-free)Ki4.40 µM
Thioredoxin Reductase 1 (TrxR-1)-IC50272 nM
Neutral Sphingomyelinase (nSMase)-IC50145 µM
Growth Inhibition (IC50)LNCaP (prostate cancer)IC508.79 µM
Growth Inhibition (IC50)HEK293 (human embryonic kidney)IC506.60 µM
Growth Inhibition (IC50)PC3 (prostate cancer)IC5011.00 µM

Experimental Protocols for Off-Target Identification

Several experimental strategies can be employed to identify the off-target effects of small molecules like this compound. These methods can be broadly categorized into proteome-wide screening and targeted validation assays.

1. Isotopic Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (isoTOP-ABPP)

This powerful chemoproteomic technique is used to identify covalent drug-protein interactions directly in complex biological systems. It was instrumental in identifying UBR7 as the primary target of this compound.

  • Methodology:

    • Cell/Lysate Treatment: A proteome sample is treated with the compound of interest (e.g., this compound) or a vehicle control (e.g., DMSO).

    • Probe Labeling: The treated proteomes are then labeled with a cysteine-reactive probe containing an alkyne handle. Cysteine residues that have reacted with the electrophilic compound will be blocked and thus unavailable for probe labeling.

    • Click Chemistry: Isotopically labeled reporter tags containing a biotin handle and a protease cleavage site are attached to the alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A "heavy" isotopic tag is used for one condition (e.g., compound-treated) and a "light" tag for the other (e.g., vehicle-treated).

    • Enrichment and Digestion: The biotin-tagged proteins are enriched using streptavidin beads. The proteins are then digested on-bead, typically with trypsin, followed by cleavage of the reporter tag with a specific protease (e.g., TEV), releasing the labeled peptides.

    • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of heavy to light isotopic peptides is quantified to identify proteins that show reduced probe labeling in the presence of the compound, indicating a direct interaction.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a versatile method to assess target engagement of a compound in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

  • Methodology:

    • Compound Incubation: Intact cells or cell lysates are incubated with the test compound or a vehicle control.

    • Heat Challenge: The samples are heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

    • Lysis and Separation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

    • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

3. Kinase Profiling

Since many drugs have off-target effects on kinases, screening against a panel of kinases is a common strategy in drug development.

  • Methodology:

    • Compound Screening: The test compound is incubated with a large panel of purified, active kinases.

    • Activity Measurement: Kinase activity is measured in the presence of the compound. Common assay formats include:

      • ADP-Glo™: Measures the amount of ADP produced in the kinase reaction via a luminescence-based assay.

      • Mobility Shift Assay (MSA): Detects the phosphorylation of a substrate by changes in its electrophoretic mobility.

      • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Uses fluorescently labeled antibodies and substrates to detect phosphorylation.

    • Data Analysis: The inhibitory activity of the compound against each kinase is determined, typically as a percentage of inhibition at a single concentration or by calculating an IC50 value from a dose-response curve.

Visualizing Pathways and Workflows

This compound's Molecular Glue Mechanism

Asukamycin_Mechanism This compound Signaling Pathway This compound This compound Ternary_Complex UBR7-Asukamycin-p53 Ternary Complex This compound->Ternary_Complex UBR7 UBR7 UBR7->Ternary_Complex p53 p53 p53->Ternary_Complex Ternary_Complex->Inhibition Proliferation Cancer Cell Proliferation Inhibition->Proliferation

Caption: this compound acts as a molecular glue, forming a ternary complex with UBR7 and p53, which inhibits cancer cell proliferation.

isoTOP-ABPP Experimental Workflow

isoTOP_ABPP_Workflow isoTOP-ABPP Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis Proteome_Control Proteome + Vehicle Probe_Labeling_C Cysteine Probe Labeling Proteome_Control->Probe_Labeling_C Proteome_Experimental Proteome + this compound Probe_Labeling_E Cysteine Probe Labeling Proteome_Experimental->Probe_Labeling_E Click_Chemistry_C Click Chemistry (Light Tag) Probe_Labeling_C->Click_Chemistry_C Click_Chemistry_E Click Chemistry (Heavy Tag) Probe_Labeling_E->Click_Chemistry_E Combine Combine Samples Click_Chemistry_C->Combine Click_Chemistry_E->Combine Enrichment Streptavidin Enrichment Combine->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantify Heavy/Light Ratio LC_MS->Quantification Target_ID Identify Off-Targets Quantification->Target_ID

Caption: Workflow for identifying covalent off-targets using isoTOP-ABPP.

CETSA Experimental Workflow

CETSA_Workflow CETSA Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells_Control Cells + Vehicle Heat_C Heat to Various Temps Cells_Control->Heat_C Cells_Experimental Cells + this compound Heat_E Heat to Various Temps Cells_Experimental->Heat_E Lysis_C Lysis & Centrifugation Heat_C->Lysis_C Lysis_E Lysis & Centrifugation Heat_E->Lysis_E Quantify_C Quantify Soluble Protein Lysis_C->Quantify_C Quantify_E Quantify Soluble Protein Lysis_E->Quantify_E Compare Compare Thermal Shifts Quantify_C->Compare Quantify_E->Compare Target_Engagement Confirm Target Engagement Compare->Target_Engagement

Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its unique molecular glue mechanism targeting UBR7 and p53. However, a thorough investigation of its off-target profile is essential for its further development as a therapeutic. The structural similarity to Manumycin A, a compound with known off-targets, suggests that this compound may also interact with other proteins. The experimental protocols outlined in this guide, including isoTOP-ABPP for proteome-wide covalent ligand discovery and CETSA and kinase profiling for target validation and broader screening, provide a robust framework for comprehensively characterizing the selectivity of this compound and other small molecule drug candidates.

Comparative Analysis of Asukamycin Cross-Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Asukamycin and its potential for cross-resistance in bacterial strains. While direct comparative studies on this compound cross-resistance are limited in publicly available literature, this document outlines the necessary experimental frameworks and presents illustrative data to guide future research in this critical area.

Introduction to this compound

This compound is a member of the manumycin family of antibiotics, known for its activity against Gram-positive bacteria.[1] Produced by Streptomyces nodosus subsp. asukaensis, it has also demonstrated antifungal and potential antitumor activities.[2] The manumycin family of compounds is characterized by a central six-membered ring mC7N moiety and two polyketide chains. While the anticancer mechanism of this compound is being explored, involving its role as a molecular glue, its precise antibacterial mode of action and the mechanisms by which bacteria might develop resistance are less understood. This guide aims to provide a framework for investigating the cross-resistance profile of this compound against a panel of clinically relevant bacterial strains.

Illustrative Cross-Resistance Data

The following table presents a hypothetical dataset to illustrate how the minimum inhibitory concentrations (MICs) of this compound and other antibiotics could be compared across a panel of Gram-positive bacterial strains. It is crucial to note that this data is for illustrative purposes only and does not represent actual experimental results.

Bacterial StrainThis compound (µg/mL)Penicillin (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)Daptomycin (µg/mL)
Staphylococcus aureus ATCC 2592340.125120.5
Staphylococcus aureus (MRSA) ATCC 433004>256120.5
Staphylococcus epidermidis ATCC 1222880.25221
Enterococcus faecalis ATCC 29212164212
Enterococcus faecium (VRE) ATCC 5155916>256>25614
Streptococcus pneumoniae ATCC 4961920.060.510.25

Experimental Protocols

To generate robust and comparable cross-resistance data, standardized experimental protocols are essential. The following section details the recommended methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and other antibiotics against bacterial strains.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[3][4][5] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Materials:

  • This compound and other antibiotics of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent (e.g., DMSO, ethanol, or water) at a concentration of 10 mg/mL.

  • Preparation of Antibiotic Working Solutions: From the stock solutions, prepare working solutions of each antibiotic in the appropriate broth medium.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, followed by 100 µL of the antibiotic working solution to the first well of a row. Then, 100 µL is transferred and mixed serially down the row, with the final 100 µL being discarded. This will result in 100 µL of varying antibiotic concentrations in each well.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Microtiter Plates: Dilute the standardized bacterial suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to each well of the microtiter plate, including a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Cover the microtiter plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Visualizing Experimental and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and potential biological pathways.

Experimental Workflow for Cross-Resistance Determination```dot

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with standardized bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Compare MICs of this compound and other antibiotics F->G H Identify Cross-Resistance Patterns G->H

Caption: A generalized model of potential antibiotic resistance mechanisms in a bacterial cell.

Conclusion and Future Directions

The study of cross-resistance to new and existing antibiotics is fundamental to antimicrobial drug development. While specific data on this compound cross-resistance is currently scarce, the experimental protocols and illustrative frameworks provided in this guide offer a clear path for researchers to generate the necessary data. Future studies should focus on performing comprehensive MIC testing of this compound and a broad range of antibiotics against a diverse panel of clinical and laboratory bacterial strains. Elucidating the specific antibacterial mechanism of action of this compound and the genetic basis of any observed resistance will be critical for understanding its potential clinical utility and for the development of strategies to combat resistance.

References

Unveiling Asukamycin's Prowess: A Comparative Guide to p53 Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Asukamycin's ability to activate the p53 tumor suppressor pathway, benchmarked against other known p53 activators. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms.

This compound, a polyketide natural product, has emerged as a molecule of interest for its anticancer properties. Recent studies have elucidated its unique mechanism of action, highlighting its role as a molecular glue that facilitates the interaction between the E3 ligase UBR7 and the tumor suppressor protein p53. This interaction leads to the stabilization and activation of p53, a critical regulator of cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation. This guide offers a comparative analysis of this compound with other well-established p53 activators, providing a framework for its potential therapeutic application.

Performance Comparison of p53 Activators

The efficacy of small molecules in activating the p53 pathway can be quantified by their half-maximal effective concentration (EC50) for p53 activation or their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) for cell viability. The following tables summarize the available quantitative data for this compound and a selection of alternative p53 activators across various cancer cell lines.

CompoundCell LineAssayValue (µM)Citation
This compound 231MFP (Triple-Negative Breast Cancer)Proliferation (EC50)13.8[1]
231MFP (Triple-Negative Breast Cancer)Survival (EC50)4.5[1]
Various Tumor Cell LinesGrowth Inhibition (IC50)1-5[2]
Nutlin-3a A549 (Non-Small Cell Lung Cancer)Cell Viability (IC50)7.7 - 17.68[3][4]
A549.R (Nutlin-3 Resistant)Cell Viability (IC50)11.0[3]
A549.R2 (Nutlin-3 Resistant)Cell Viability (IC50)22.2[3]
MDM2-Amplified Sarcoma Cell LinesGrowth Inhibition (IC50)~0.1-0.2[5]
U2OS (Osteosarcoma)Growth Inhibition (IC50)~0.4[5]
RITA HCT116 (Colorectal Carcinoma)Growth Inhibition (GI50)0.8[6]
HeLa (Cervical Cancer)Growth Inhibition (IC50)1[6]
CaSki (Cervical Cancer)Growth Inhibition (IC50)10[6]
ACHN (Renal Cell Carcinoma)Growth Inhibition (IC50)13[7]
UO-31 (Renal Cell Carcinoma)Growth Inhibition (IC50)37[7]
RITA-sensitive Colorectal Cancer Cell LinesGrowth Inhibition (IC50)< 3.0[8]
PRIMA-1 PANC-1 (Pancreatic Cancer)Cell Viability (IC50)35[9]
HEC-1-B (Endometrial Cancer)Cell Viability (IC50)40[9]
SUM149 (Breast Cancer)Cell Viability (IC50)50[9]
AN 3CA (Endometrial Cancer)Cell Viability (IC50)50[9]
Ishikawa (Endometrial Cancer)Cell Viability (IC50)60[9]
Panc02 (Pancreatic Cancer)Cell Viability (IC50)70[9]
MDA-MB-231 (Triple-Negative Breast Cancer)Cell Viability (IC50)75[9]
Neuroblastoma Cell Lines (average)Cell Viability (IC50)16.1[10]
Doxorubicin H9c2 (Cardiomyoblast)p53 Induction1[11]
16N hNMECs (Normal Mammary Epithelial Cells)Cox-2 Induction0.5 µg/ml[12]

Signaling Pathways and Mechanisms of Action

The activation of the p53 pathway is a critical node in cancer therapy. Different small molecules employ distinct strategies to achieve this activation.

p53_activation_pathways cluster_this compound This compound cluster_nutlin3 Nutlin-3 cluster_rita RITA cluster_prima1 PRIMA-1 This compound This compound UBR7 UBR7 This compound->UBR7 binds to C374 p53_inactive p53 (inactive) This compound->p53_inactive forms ternary complex (molecular glue) UBR7->p53_inactive forms ternary complex (molecular glue) p53_degradation p53 degradation p53_inactive->p53_degradation p53_active p53 (active) p53_inactive->p53_active Nutlin3 Nutlin-3 MDM2 MDM2 Nutlin3->MDM2 inhibits MDM2->p53_inactive promotes degradation RITA RITA p53_inactive_rita p53 (inactive) RITA->p53_inactive_rita binds and induces conformational change MDM2_rita MDM2 p53_inactive_rita->MDM2_rita prevents interaction p53_inactive_rita->p53_active PRIMA1 PRIMA-1 mutant_p53 mutant p53 (unfolded) PRIMA1->mutant_p53 covalently binds to thiols, restores wild-type conformation mutant_p53->p53_active p53_target_genes p53 Target Genes (e.g., p21, PUMA, BAX) p53_active->p53_target_genes transcriptional activation CellCycleArrest Cell Cycle Arrest p53_target_genes->CellCycleArrest Apoptosis Apoptosis p53_target_genes->Apoptosis western_blot_workflow start Cell Treatment with p53 Activators lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% non-fat milk or BSA in TBST transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p53, anti-p21) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis luciferase_assay_workflow start Co-transfection of cells with p53 reporter and control plasmids treatment Treatment with p53 Activators start->treatment lysis Cell Lysis treatment->lysis luciferase_reaction Addition of Luciferase Substrate lysis->luciferase_reaction measurement Luminescence Measurement (Luminometer) luciferase_reaction->measurement normalization Normalization to control (e.g., Renilla luciferase) measurement->normalization analysis Data Analysis (Fold Activation) normalization->analysis mtt_assay_workflow start Cell Seeding in 96-well Plate treatment Treatment with p53 Activators start->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition incubation Incubation (2-4 hours) mtt_addition->incubation solubilization Addition of Solubilization Solution (e.g., DMSO, isopropanol) incubation->solubilization measurement Absorbance Measurement (570 nm) solubilization->measurement analysis Data Analysis (IC50/EC50 Calculation) measurement->analysis co_ip_workflow start Cell Treatment with This compound lysis Cell Lysis with non-denaturing buffer start->lysis pre_clearing Pre-clearing with Protein A/G beads lysis->pre_clearing ip Immunoprecipitation with anti-UBR7 or anti-p53 antibody pre_clearing->ip pull_down Pull-down with Protein A/G beads ip->pull_down washing Washing of beads pull_down->washing elution Elution of protein complexes washing->elution western_blot Western Blot Analysis for co-precipitated protein elution->western_blot

References

Safety Operating Guide

Proper Disposal of Asukamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide to the safe handling and disposal of Asukamycin, ensuring laboratory safety and environmental protection.

This compound is an antitumor antibiotic isolated from Streptomyces nodosus subsp. asukaensis.[1][2] As with all laboratory chemicals, particularly those with bioactive properties, adherence to proper disposal protocols is critical to ensure the safety of personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste.

Safety and Hazard Profile

While one Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS)[3], another states it is harmful if swallowed[4]. Given its use as an antineoplastic agent and the conflicting safety information, it is prudent to handle this compound with caution and follow the disposal procedures for chemical waste.

Hazard Data PointValueSource
Acute Oral Toxicity LD50 > 450 mg/kg (mouse)[3][4]
Acute Intraperitoneal Toxicity LD50 = 49 mg/kg (mouse)[3]
GHS Classification Not classified[3]
Hazard Statements H302: Harmful if swallowed[4]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0[3]
HMIS Rating Health: 0, Fire: 0, Reactivity: 0[3]
Aquatic Hazard Water hazard class 1: Slightly hazardous for water[3]

Experimental Protocols: Safe Disposal Procedures

The following protocols outline the necessary steps for the proper disposal of this compound and associated waste materials. These procedures are based on standard practices for handling chemical and antibiotic waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Wear protective gloves. Due to a lack of specific testing, select gloves that are impermeable and resistant to chemicals.[3] For handling antineoplastic agents, double chemotherapy gloves are often recommended.[5]

  • Lab Coat: A standard lab coat should be worn.[4]

  • Eye Protection: Safety glasses or goggles are recommended to prevent eye contact.

  • Respiratory Protection: Not generally required under normal handling conditions.[3]

Step-by-Step Disposal of this compound Waste

Principle: Treat all this compound waste, including stock solutions, unused media containing the antibiotic, and contaminated labware, as hazardous chemical waste. Do not dispose of it down the drain or with household garbage.[4][5][6]

Methodology:

  • Waste Segregation:

    • Separate this compound waste from other laboratory waste streams.[5] This includes both solid and liquid waste.

    • Do not mix this compound waste with other chemical wastes unless approved by your institution's Environmental Health and Safety (EHS) department.[5]

  • Liquid Waste Disposal (Stock Solutions, Media):

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • The container must be compatible with the solvents used (e.g., DMSO, ethanol, methanol).

    • Label the container with "Hazardous Waste," the name "this compound," and any other components of the solution.

  • Solid Waste Disposal (Contaminated Labware, PPE):

    • Collect all disposables that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent pads.

    • Place these items in a designated hazardous waste container for solid chemical waste. For antineoplastic agents, this is often a specific color-coded container (e.g., yellow or black).[5]

    • Ensure the container is properly sealed to prevent leakage.

  • Disposal of "Empty" Containers:

    • Original product vials or containers, even if they appear empty, may contain residue.

    • These should be disposed of as hazardous chemical waste according to official regulations.[4] Do not rinse them into the sanitary sewer.

  • Arranging for Pickup:

    • Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Accidental Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill location.

  • Don PPE: Wear appropriate PPE as described above.

  • Contain and Clean:

    • For solid (powder) spills, carefully pick up the material mechanically, avoiding dust generation.[3][4]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Dispose of Cleanup Materials: Place all cleanup materials, including contaminated absorbents and PPE, into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Asukamycin_Disposal_Workflow start This compound Waste Generated check_type Identify Waste Type start->check_type liquid_waste Liquid Waste (Stock solutions, media) check_type->liquid_waste Liquid solid_waste Solid Waste (PPE, contaminated labware) check_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store_waste Store Sealed Container in Satellite Accumulation Area (SAA) collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Asukamycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Asukamycin. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Toxicity

This compound is a polyketide antibiotic with antineoplastic properties.[1][2] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals.[3] One safety data sheet advises that this compound may be harmful if swallowed.[4]

Quantitative Toxicity Data

MetricValueSpeciesSource
Oral LD50>450 mg/kgMouse[3][4][5]
Intraperitoneal LD5049 mg/kgMouse[3]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is critical to minimize exposure. While some sources state minimal PPE is required[3], a conservative approach is recommended due to its antineoplastic properties.

  • Hand Protection : Wear impermeable and resistant gloves.[3] Double-gloving is recommended when handling potent compounds.

  • Body Protection : A standard laboratory coat is required.[4]

  • Eye Protection : Use splash goggles to protect against accidental splashes.

  • Respiratory Protection : Not generally required under normal handling conditions with adequate ventilation.[3][4]

Handling and Storage Protocols

Safe Handling Procedures:

  • Follow the usual precautionary measures for handling chemicals.[3]

  • Avoid the formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container.

  • The recommended storage temperature is -20°C.[4]

Emergency Procedures and First Aid

Accidental Exposure:

  • Skin Contact : While this compound is generally not a skin irritant, wash the affected area with soap and plenty of water.[3][4]

  • Eye Contact : Immediately rinse the opened eye for several minutes under running water.[3][4]

  • Inhalation : Move to an area with fresh air. If complaints arise, consult a doctor.[3][4]

  • Ingestion : If swallowed, call a poison center or doctor if you feel unwell.[4] Rinse the mouth with water.[4] Symptoms of poisoning may be delayed, so medical observation for at least 48 hours after an incident is advised.[4]

Spill Response Plan: In the event of a spill, follow a structured response to ensure safety and proper containment.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size & Risk (Small vs. Large) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Large Spill ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) assess->ppe Small Spill evacuate->ppe contain Contain the Spill (Use absorbent pads) ppe->contain cleanup Clean Up Spill (Pick up mechanically) contain->cleanup decontaminate Decontaminate Area (Follow lab protocol) cleanup->decontaminate dispose Dispose of Waste (In labeled hazardous waste container) decontaminate->dispose report Report Incident (To Lab Supervisor/EHS) dispose->report end Response Complete report->end

Caption: Logical workflow for responding to an this compound spill.

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Waste Segregation : Do not mix this compound waste with other laboratory waste streams.[7]

  • Containment : Dispose of contaminated items (e.g., gloves, absorbent pads) and the chemical itself in a clearly labeled hazardous waste container in accordance with local, regional, and national regulations.[4][7]

  • Environmental Precautions : Do not allow the product to enter sewers or surface/ground water.[3][4]

  • Pickup : When the waste container is full, submit a request for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.